molecular formula C15H22O3 B15591800 1,10:4,5-Diepoxy-7(11)-germacren-8-one

1,10:4,5-Diepoxy-7(11)-germacren-8-one

Cat. No.: B15591800
M. Wt: 250.33 g/mol
InChI Key: GTHJHHZMCSHKDZ-RDGKXADDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a useful research compound. Its molecular formula is C15H22O3 and its molecular weight is 250.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(1R,4S,11S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one

InChI

InChI=1S/C15H22O3/c1-9(2)10-7-13-14(3,18-13)6-5-12-15(4,17-12)8-11(10)16/h12-13H,5-8H2,1-4H3/t12-,13-,14+,15?/m0/s1

InChI Key

GTHJHHZMCSHKDZ-RDGKXADDSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Natural Occurrence and Properties of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sesquiterpenoid, 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This document details its natural sources, physicochemical properties, and potential biological activities. The guide includes a detailed experimental protocol for its isolation from Curcuma aeruginosa and summarizes its known spectroscopic and bioactivity data. This information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a germacrane-type sesquiterpenoid, a class of natural products known for their diverse and complex chemical structures and a wide range of biological activities. The presence of epoxide functionalities in its structure suggests potential for high reactivity and interesting pharmacological properties. This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.

Natural Occurrence

This compound has been identified as a constituent of plants from the Lamiaceae and Zingiberaceae families. The primary documented sources are:

  • Isodon adenantha : The aerial parts of this plant are a known source of this sesquiterpenoid.[1]

  • Curcuma aeruginosa (Black Turmeric) : The rhizomes of this plant have been shown to contain a mixture of sesquiterpenoids, including a compound identified as 1(10),4(5)-diepoxygermacrone.[2]

  • Artemisia pallens (Davan) : This plant is also listed as a source of the compound.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that detailed experimental data such as melting point and specific rotation are not yet widely published in peer-reviewed literature and the available information is primarily from commercial suppliers.

PropertyValueSource
Chemical Formula C₁₅H₂₂O₃[3]
Molecular Weight 250.34 g/mol [3]
IUPAC Name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-oneSigma-Aldrich
CAS Number 32179-18-3[4]
Appearance Off-white SolidLookChem
Storage Temperature 2-8 °C[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[5]

Experimental Protocols

Isolation from Curcuma aeruginosa Rhizomes

The following protocol is based on the methodology described by Siripastorn et al. (2024) for the isolation of a mixture containing 1(10),4(5)-diepoxygermacrone.[2]

4.1.1. Extraction

  • Air-dry the rhizomes of Curcuma aeruginosa and grind them into a fine powder.

  • Macerate the powdered rhizomes with methanol (B129727) at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

4.1.2. Fractionation and Isolation

  • Subject the crude methanol extract to silica (B1680970) gel vacuum liquid chromatography (VLC).

  • Elute the column with a gradient of n-hexane and ethyl acetate.

  • Monitor the fractions using thin-layer chromatography (TLC).

  • Combine fractions showing similar TLC profiles.

  • Further purify the target fractions using silica gel column chromatography with an appropriate solvent system (e.g., n-hexane:ethyl acetate gradient).

  • The final purification step may involve preparative TLC or crystallization to yield a mixture containing 1(10),4(5)-diepoxygermacrone and isoaromadendrene epoxide.

Experimental Workflow for Isolation

G plant Curcuma aeruginosa Rhizomes powder Powdered Rhizomes plant->powder Grinding extract Crude Methanol Extract powder->extract Methanol Maceration vlc Silica Gel VLC extract->vlc Adsorption fractions Combined Fractions vlc->fractions Elution & Fractionation cc Silica Gel Column Chromatography fractions->cc Purification pure_compound Mixture containing 1(10),4(5)-diepoxygermacrone cc->pure_compound Final Isolation G compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one cell Cancer Cell compound->cell Cellular Uptake pathway Pro-apoptotic Signaling Cascade cell->pathway Induction apoptosis Apoptosis pathway->apoptosis Execution

References

An In-depth Technical Guide to 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a bicyclic sesquiterpenoid characterized by a germacrane (B1241064) skeleton with two epoxide rings. Its systematic IUPAC name is (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 32179-18-3[1]
Molecular Formula C₁₅H₂₂O₃[1]
Molecular Weight 250.34 g/mol
Appearance Off-white Solid
Storage Temperature 2-8 °C
Purity ≥ 96.00% (Commercially available)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Natural Occurrence

This sesquiterpenoid has been identified as a constituent of several plant species, most notably:

  • Isodon adenantha : It is recognized as a characteristic product isolated from the herbs of this plant[3][4][5].

  • Curcuma aeruginosa (Black Turmeric) : It has been identified as a metabolite in the rhizomes of this plant and is associated with its toxicity-related activities[6].

Experimental Protocols

General Isolation Protocol from Curcuma aeruginosa

The following is a generalized workflow for the isolation of sesquiterpenoids from Curcuma aeruginosa rhizomes, based on common phytochemical practices.

G start Dried and Powdered Curcuma aeruginosa Rhizomes maceration Maceration with Ethanol (3 x 24h) start->maceration filtration Filtration maceration->filtration evaporation Rotary Evaporation to obtain crude extract filtration->evaporation partition Liquid-Liquid Partitioning (e.g., n-hexane, Dichloromethane) evaporation->partition vlc VLC on Silica Gel partition->vlc Fractionation gcc Gravity Column Chromatography on Silica Gel vlc->gcc purification Further Purification (e.g., Preparative HPLC) gcc->purification pure_compound Isolated 1,10:4,5-Diepoxy- 7(11)-germacren-8-one purification->pure_compound characterization Structural Elucidation (NMR, MS, IR, UV-Vis) pure_compound->characterization

Caption: Generalized workflow for the isolation and purification of sesquiterpenoids.

Conceptual Synthetic Approach

The chemical synthesis of this compound would likely start from a suitable precursor such as germacrone (B1671451). The synthesis would involve stereoselective epoxidation reactions.

G start Germacrone epoxidation1 Regioselective Epoxidation of the 1,10-double bond start->epoxidation1 intermediate 1,10-Epoxygermacrone epoxidation1->intermediate epoxidation2 Regioselective Epoxidation of the 4,5-double bond intermediate->epoxidation2 product 1,10:4,5-Diepoxy- 7(11)-germacren-8-one epoxidation2->product

Caption: A conceptual synthetic pathway from germacrone.

Biological Activity

The biological activity of this compound has not been extensively characterized as a pure compound in publicly available literature. However, studies on the extracts of Curcuma aeruginosa, which contains this compound, have demonstrated cytotoxic effects against various cancer cell lines.

Extracts of Curcuma aeruginosa have shown cytotoxicity against A-549 (human lung adenocarcinoma) and HeLa (cervical cancer) cell lines[3]. The mechanism of action is suggested to involve the induction of apoptosis through caspase-dependent pathways[3]. It is plausible that this compound contributes to this observed cytotoxicity.

Table 2: Cytotoxic Activity of Curcuma aeruginosa Extracts

Cell LineExtract/FractionIC₅₀ (µg/mL)Reference
MCF-7 (Breast Carcinoma)n-hexane fraction< 100[7]
Ca-Ski (Cervical Carcinoma)n-hexane fraction< 100[7]
HeLa S3 (Cervical Carcinoma)n-hexane fraction> 500[7]
T-47D (Breast Carcinoma)n-hexane fraction> 500[7]
MCF-7 (Breast Carcinoma)chloroform fraction< 100[7]
Ca-Ski (Cervical Carcinoma)chloroform fraction< 100[7]
HeLa S3 (Cervical Carcinoma)chloroform fraction> 500[7]
T-47D (Breast Carcinoma)chloroform fraction> 500[7]

Note: The IC₅₀ values are for the fractions and not the pure compound.

Signaling Pathways

Specific signaling pathways modulated by pure this compound have not been elucidated in the reviewed literature. The observed apoptotic effects of Curcuma aeruginosa extracts suggest a potential interaction with the intrinsic or extrinsic apoptosis pathways.

G compound This compound (Hypothesized) cell Cancer Cell compound->cell stress Induction of Cellular Stress cell->stress caspase8 Caspase-8 Activation stress->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized involvement in a caspase-mediated apoptotic pathway.

Conclusion

This compound is a sesquiterpenoid of interest due to its presence in medicinal plants and the cytotoxic activity of the plant extracts from which it is derived. Further research is warranted to isolate this compound in sufficient quantities for comprehensive biological evaluation, to elucidate its precise mechanism of action, and to explore its potential as a lead compound in drug development. The lack of detailed publicly available data underscores the opportunity for novel research in this area.

References

An In-Depth Technical Guide on 1,10:4,5-Diepoxy-7(11)-germacren-8-one and the Broader Class of Germacrane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one, with the Chemical Abstracts Service (CAS) number 32179-18-3, is a naturally occurring sesquiterpenoid. This compound belongs to the germacrane (B1241064) class, characterized by a ten-membered carbon ring structure. It has been identified in medicinal plants such as Isodon adenantha and Curuma aeruginosa. While specific in-depth biological data for this particular diepoxy derivative is limited in publicly available scientific literature, the broader class of germacrane sesquiterpenoids is well-documented for its significant cytotoxic and anti-inflammatory properties. This guide provides a comprehensive overview of the known information on this compound and extrapolates its potential biological activities and mechanisms of action based on extensive research into structurally related germacrane sesquiterpenoids.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 32179-18-3N/A
Molecular Formula C₁₅H₂₂O₃N/A
Molecular Weight 250.33 g/mol N/A
Class Sesquiterpenoid (Germacrane)N/A
Natural Sources Isodon adenantha, Curuma aeruginosaN/A
Appearance Not specified in available literatureN/A
Solubility Not specified in available literatureN/A
Storage Store at -20°C for long-term stabilityN/A

Potential Biological Activities and Mechanisms of Action

Due to the scarcity of specific studies on this compound, this section details the well-established biological activities of the broader germacrane sesquiterpenoid class, which are likely to be shared by the target compound. The presence of epoxide functional groups is a common feature in many bioactive germacranolides and is often associated with their biological activity.

Cytotoxic Activity

Germacrane sesquiterpenoids are widely recognized for their potent cytotoxic effects against a variety of cancer cell lines. The primary mechanisms underlying this activity are the induction of apoptosis and cell cycle arrest.

Many germacrane derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, which involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade.

Apoptosis_Pathway Germacrane Sesquiterpenoids Germacrane Sesquiterpenoids Mitochondrion Mitochondrion Germacrane Sesquiterpenoids->Mitochondrion disruption Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Fig. 1: Inferred apoptotic pathway induced by germacrane sesquiterpenoids.

Several studies have demonstrated that germacrane sesquiterpenoids can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase. This prevents the cells from entering mitosis and ultimately leads to cell death.

Cell_Cycle_Arrest Germacrane Sesquiterpenoids Germacrane Sesquiterpenoids G2/M Phase G2/M Phase Germacrane Sesquiterpenoids->G2/M Phase Arrest G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase S Phase->G2/M Phase Mitosis Mitosis G2/M Phase->Mitosis

Fig. 2: Inferred mechanism of cell cycle arrest by germacrane sesquiterpenoids.
Anti-inflammatory Activity

A significant body of research highlights the anti-inflammatory properties of germacrane sesquiterpenoids. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Germacrane sesquiterpenoids can inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of inflammatory mediators such as cytokines and chemokines.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK IkBa IkBa IKK->IkBa phosphorylates IkBa_p P-IkBa IKK->IkBa_p NF-kB NF-kB IkBa->NF-kB inhibits Germacrane Sesquiterpenoids Germacrane Sesquiterpenoids Germacrane Sesquiterpenoids->IKK inhibits IkBa_deg IkBa degradation IkBa_p->IkBa_deg NF-kB_active Active NF-kB IkBa_deg->NF-kB_active releases Gene Transcription Gene Transcription NF-kB_active->Gene Transcription translocates to nucleus and initiates

Fig. 3: Inferred inhibition of the NF-κB signaling pathway.

Quantitative Data on Related Germacrane Sesquiterpenoids

The following tables summarize the cytotoxic and anti-inflammatory activities of several well-studied germacrane sesquiterpenoids. This data provides a benchmark for the potential potency of this compound.

Table 1: Cytotoxic Activity (IC₅₀ values in µM) of Selected Germacrane Sesquiterpenoids

CompoundCell LineCancer TypeIC₅₀ (µM)
ParthenolideMDA-MB-231Breast2.5
CostunolideA549Lung8.7
HelenalinJurkatLeukemia0.5
EupatolideHeLaCervical5.2

Table 2: Anti-inflammatory Activity of Selected Germacrane Sesquiterpenoids

CompoundAssayIC₅₀ (µM)
ParthenolideNF-κB Inhibition5.0
CostunolideNO Production Inhibition12.5
HelenalinNF-κB Inhibition0.8

Experimental Protocols

This section outlines the general methodologies used to assess the cytotoxic and anti-inflammatory activities of germacrane sesquiterpenoids. These protocols can be adapted for the evaluation of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan (B1609692) Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Fig. 4: General workflow for an MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assessment: NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor in response to an inflammatory stimulus in the presence or absence of the test compound.

Workflow:

NFkB_Assay_Workflow Transfection Transfection Compound Treatment Compound Treatment Transfection->Compound Treatment Stimulation Stimulation Compound Treatment->Stimulation Cell Lysis Cell Lysis Stimulation->Cell Lysis Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay

Fig. 5: General workflow for an NF-κB reporter assay.

Protocol:

  • Transfection: Transfect cells (e.g., HEK293T or HeLa) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), and incubate for an additional 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration and calculate the percentage of NF-κB inhibition relative to the stimulated control. Determine the IC₅₀ value.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, its structural similarity to a well-studied class of bioactive molecules, the germacrane sesquiterpenoids, strongly suggests its potential as a cytotoxic and anti-inflammatory agent. The presence of two epoxide rings may enhance its reactivity and biological efficacy.

Future research should focus on the isolation of this compound in sufficient quantities to perform comprehensive biological evaluations. Key areas of investigation should include:

  • In vitro cytotoxicity screening against a panel of human cancer cell lines.

  • Elucidation of the specific mechanisms of cell death , including apoptosis and cell cycle analysis.

  • Investigation of its anti-inflammatory properties , with a focus on the NF-κB and other relevant signaling pathways.

  • In vivo studies in animal models of cancer and inflammation to assess its therapeutic potential and toxicity profile.

The exploration of this and other related natural products holds significant promise for the discovery of novel therapeutic leads for the treatment of cancer and inflammatory diseases.

An In-Depth Technical Guide on 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and IUPAC Nomenclature

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product. Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and are known for their diverse and significant biological activities. This compound has been isolated from the herbs of Isodon adenantha.

The formal IUPAC name for this compound is (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one .

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. This data is essential for its handling, formulation, and experimental design.

PropertyValue
CAS Number 32179-18-3
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
Appearance Off-white Solid
Purity Typically ≥98%
Storage Short term at 0°C; Long term at -20°C, desiccated
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biological Context and Potential

While specific biological activity data for this compound is not extensively documented in publicly available literature, its classification as a germacrane (B1241064) sesquiterpenoid places it in a class of compounds with recognized therapeutic potential. Germacrane sesquiterpenoids, in general, have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.

Isodon adenantha, the natural source of this compound, has been a subject of phytochemical research, leading to the isolation of various diterpenoids and other terpenoids. Some of these compounds have shown significant inhibitory activities against cancer cell lines. For instance, certain diterpenoids from Isodon adenantha have demonstrated inhibitory activities against K562 cells.

Given the biological activities of related compounds from the same plant and the broader class of germacrane sesquiterpenoids, this compound represents a molecule of interest for further investigation in drug discovery and development.

Experimental Protocols

General Isolation and Purification Workflow

A typical workflow for isolating terpenoids from plant material is outlined below. This process is guided by bioassays to identify fractions with the desired biological activity.

G start Plant Material (e.g., Isodon adenantha) extraction Solvent Extraction (e.g., Acetone/Ethanol) start->extraction fractionation Fractionation (e.g., Liquid-Liquid Partitioning) extraction->fractionation chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) fractionation->chromatography isolation Isolation of Pure Compound chromatography->isolation characterization Structural Elucidation (NMR, MS, X-ray Crystallography) isolation->characterization bioassay Biological Activity Screening isolation->bioassay end Identified Bioactive Compound characterization->end bioassay->end

Caption: A generalized workflow for the isolation and identification of bioactive terpenoids from a plant source.

Future Directions

The lack of extensive biological data for this compound highlights a significant research opportunity. Future studies should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, including cancer cell lines, inflammatory pathways, and microbial pathogens.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which the compound exerts any identified biological effects.

  • Synthesis and Analogue Development: Developing a synthetic route to enable the production of larger quantities for in-depth studies and the creation of novel analogues with improved activity and pharmacokinetic properties.

The structural features of this compound, combined with the known bioactivities of related compounds, suggest that it is a promising candidate for further investigation in the field of natural product-based drug discovery.

In-Depth Technical Guide: 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data on 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid of interest. Due to the limited specific research on this compound, this document also incorporates relevant data from related germacrenone derivatives and compounds isolated from Isodon species to provide a broader context for its potential properties and biological activities.

Physicochemical Properties

Solubility Data

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

This data is based on supplier information and should be confirmed experimentally for specific applications.

Experimental Protocols

General Isolation and Purification of Sesquiterpenoids from Isodon Species

While a specific protocol for the isolation of this compound from Isodon adenantha is not detailed in the available literature, a general methodology can be inferred from studies on related compounds from the same genus. The following workflow represents a typical procedure for the extraction and purification of sesquiterpenoids from plant material.

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification Start Air-dried and powdered Isodon adenantha Solvent_Extraction Maceration with organic solvent (e.g., Ethanol, Methanol, or Acetone) Start->Solvent_Extraction Filtration Filtration and Concentration Solvent_Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Liquid_Liquid Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) Crude_Extract->Liquid_Liquid Fractions Generation of Fractions of Varying Polarity Liquid_Liquid->Fractions Column_Chromo Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->Column_Chromo HPLC Preparative High-Performance Liquid Chromatography (HPLC) Column_Chromo->HPLC Pure_Compound This compound HPLC->Pure_Compound

Generalized workflow for the isolation of sesquiterpenoids.

Potential Biological Activity and Signaling Pathways

Specific biological activities for this compound have not been extensively studied. However, research on other germacrone (B1671451) derivatives and compounds from Isodon species has revealed significant cytotoxic and anti-cancer properties.[1][2][3][4][5][6][7] A recurring theme in the anti-cancer activity of related compounds is the modulation of critical signaling pathways involved in cell proliferation, survival, and metastasis.

One such pathway is the c-Met signaling cascade. The c-Met receptor tyrosine kinase, activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in tumorigenesis and cancer progression. Inhibition of this pathway is a key strategy in cancer therapy. Studies on germacrone derivatives have shown inhibitory effects on c-Met kinase.[2][3]

The following diagram illustrates a simplified representation of the HGF/c-Met signaling pathway, a potential target for this compound and related compounds.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization cMet_active Phosphorylated c-Met RAS RAS cMet_active->RAS PI3K PI3K cMet_active->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis Inhibitor Germacrone Derivatives (Potential Inhibitor) Inhibitor->cMet_active

Simplified HGF/c-Met signaling pathway, a potential drug target.

Conclusion

This compound is a sesquiterpenoid with limited characterization in the scientific literature. The available data on its solubility provides a foundation for its experimental handling. By examining the established protocols for isolating similar natural products, a robust purification strategy can be developed. Furthermore, the known biological activities of related germacrone derivatives, particularly their anti-cancer effects and potential inhibition of pathways like c-Met, highlight promising avenues for future research into the therapeutic potential of this compound. Further investigation is warranted to fully elucidate its physicochemical properties, biological functions, and mechanisms of action.

References

A Technical Guide to the Putative Biosynthetic Pathway of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product isolated from Isodon adenantha. Sesquiterpenoids are a diverse class of C15 isoprenoid compounds with a wide range of biological activities, making their biosynthetic pathways of significant interest for synthetic biology and drug development applications. While the complete biosynthetic pathway for this specific diepoxy-germacrenone has not been fully elucidated, this guide presents a putative pathway based on established principles of sesquiterpene biosynthesis. This document details the proposed enzymatic steps, key enzyme families, and provides generalized experimental protocols for the investigation and characterization of this pathway.

Introduction to Sesquiterpenoid Biosynthesis

Sesquiterpenoids are synthesized from the universal C15 precursor, farnesyl pyrophosphate (FPP). The initial and often rate-limiting step is the cyclization of FPP by a class of enzymes known as sesquiterpene synthases (STSs) or terpene cyclases (TPCs). This cyclization can produce a vast array of carbocation intermediates, which are then stabilized through deprotonation, hydration, or further rearrangements to yield the final sesquiterpene scaffold. For the target molecule, the core structure is a germacrene ring system.

Following the formation of the initial germacrene skeleton, a series of oxidative modifications are typically catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing hydroxyl, epoxide, and ketone functionalities, which greatly contribute to the structural diversity and biological activity of the final sesquiterpenoid products.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway commences with FPP and proceeds through a germacrene intermediate, followed by a series of oxidative modifications to yield the final product.

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP) to Germacrene A

The biosynthesis is initiated by the cyclization of the linear precursor FPP into the bicyclic germacrene A. This reaction is catalyzed by a Germacrene A Synthase (GAS), a type of sesquiterpene synthase. This step is a well-established entry point for the biosynthesis of a large number of germacrane-type sesquiterpenoids.

Step 2 & 3: Sequential Epoxidation of Germacrene A

Following the formation of the germacrene A scaffold, two sequential epoxidation reactions are proposed to occur at the C1-C10 and C4-C5 positions. These reactions are likely catalyzed by two distinct or a single promiscuous cytochrome P450 epoxidase. The order of these epoxidations is currently unknown. Such enzymatic epoxidations are common in the diversification of terpenoid structures.

Step 4: Oxidation at C8

The final proposed step is the oxidation of the C8 position to form a ketone. This transformation is likely catalyzed by a cytochrome P450 monooxygenase or a dehydrogenase, leading to the final product, this compound.

Biosynthetic_Pathway cluster_enzymes Enzymatic Steps FPP Farnesyl Pyrophosphate (FPP) E1 Germacrene A Synthase (GAS) FPP->E1 GermacreneA Germacrene A E2 Cytochrome P450 Epoxidase GermacreneA->E2 Epoxy1 1,10-Epoxy-germacrene A E3 Cytochrome P450 Epoxidase Epoxy1->E3 Diepoxy 1,10:4,5-Diepoxy-germacrene A E4 Cytochrome P450 Oxidase / Dehydrogenase Diepoxy->E4 FinalProduct This compound E1->GermacreneA E2->Epoxy1 E3->Diepoxy E4->FinalProduct

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes in the Proposed Pathway

The biosynthesis of this compound is likely mediated by two primary classes of enzymes: sesquiterpene synthases and cytochrome P450 monooxygenases.

Sesquiterpene Synthases (STSs)

STSs catalyze the initial cyclization of FPP. Germacrene A synthases (GAS) are a specific subclass of STSs that produce germacrene A as their primary product. These enzymes are found across the plant kingdom and are characterized by conserved motifs such as the DDxxD and NSE/DTE motifs, which are involved in the binding of the diphosphate (B83284) moiety of FPP and a divalent metal cofactor (typically Mg²⁺).

Cytochrome P450 Monooxygenases (CYPs)

CYPs are a large and diverse family of heme-thiolate proteins that catalyze a wide range of oxidative reactions in secondary metabolism. In this proposed pathway, CYPs are responsible for the two epoxidation steps and the final oxidation to a ketone. Plant CYPs involved in terpenoid biosynthesis are typically membrane-bound proteins requiring a partnering NADPH-cytochrome P450 reductase (CPR) for electron transfer.

Quantitative Data for Analogous Enzymes

As specific quantitative data for the enzymes in the biosynthetic pathway of this compound are not available, the following table presents representative kinetic parameters for a well-characterized Germacrene A Synthase and a cytochrome P450 involved in sesquiterpene oxidation.

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Reference
Germacrene A SynthaseCichorium intybusFPP6.60.03[1]
Germacrene A Oxidase (CYP71AV8)Helianthus annuusGermacrene A~15Not Determined[2]

Experimental Protocols for Pathway Elucidation

The following sections outline generalized experimental protocols that can be employed to identify and characterize the enzymes involved in the biosynthesis of this compound from its native source, Isodon adenantha.

Identification and Cloning of Candidate Genes
  • Transcriptome Sequencing: Extract total RNA from the tissues of Isodon adenantha that produce the target compound. Perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome library.

  • Gene Mining: Assemble the transcriptome de novo. Identify candidate STS and CYP genes by performing BLAST searches against the assembled transcriptome using known sesquiterpene synthase and plant cytochrome P450 sequences as queries.

  • Gene Cloning: Design gene-specific primers based on the candidate gene sequences and amplify the full-length open reading frames (ORFs) from cDNA using PCR. Clone the amplified ORFs into suitable expression vectors.

Gene_Discovery_Workflow PlantTissue Isodon adenantha tissue RNA_Extraction Total RNA Extraction PlantTissue->RNA_Extraction RNA_Seq Transcriptome Sequencing (RNA-Seq) RNA_Extraction->RNA_Seq DeNovoAssembly De Novo Assembly RNA_Seq->DeNovoAssembly BLAST BLAST against known STS and CYP sequences DeNovoAssembly->BLAST CandidateGenes Candidate Genes Identified BLAST->CandidateGenes PCR PCR Amplification of ORFs CandidateGenes->PCR Cloning Cloning into Expression Vectors PCR->Cloning FinalConstructs Expression Constructs Cloning->FinalConstructs

Caption: Workflow for the identification and cloning of candidate biosynthetic genes.

Heterologous Expression and Functional Characterization
  • Expression System: Transform the expression constructs into a suitable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. Yeast is often preferred for expressing plant CYPs as it is a eukaryote and possesses the necessary membrane infrastructure.

  • Protein Expression: Culture the transformed host cells under inducing conditions to promote the expression of the recombinant protein.

  • Enzyme Assays:

    • For STSs: Prepare cell-free extracts or purified recombinant protein. Incubate with FPP in a suitable buffer containing Mg²⁺. Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the sesquiterpene products.

    • For CYPs: Prepare microsomes from yeast cells co-expressing the candidate CYP and a CPR. Incubate the microsomes with the putative substrate (e.g., germacrene A) and an NADPH-regenerating system. Extract the products and analyze by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized products.

Enzyme_Characterization_Workflow cluster_STS STS Characterization cluster_CYP CYP Characterization ExpressionConstruct Expression Construct Transformation Transformation into Host (e.g., E. coli, Yeast) ExpressionConstruct->Transformation ProteinExpression Induction of Protein Expression Transformation->ProteinExpression CellFreeExtract Cell-Free Extract / Purified Protein ProteinExpression->CellFreeExtract Microsomes Microsome Preparation ProteinExpression->Microsomes STS_Assay In Vitro Assay with FPP CellFreeExtract->STS_Assay GCMS_STS Product Analysis (GC-MS) STS_Assay->GCMS_STS CYP_Assay In Vitro Assay with Substrate + NADPH Microsomes->CYP_Assay LCMS_CYP Product Analysis (GC-MS / LC-MS) CYP_Assay->LCMS_CYP

Caption: General workflow for heterologous expression and functional characterization of enzymes.

Enzyme Kinetics

To determine the kinetic parameters (Km and kcat) of the characterized enzymes, perform enzyme assays with varying substrate concentrations. Measure the initial reaction velocities and fit the data to the Michaelis-Menten equation. For STSs, this typically involves using radiolabeled FPP and quantifying the radioactive product. For CYPs, it involves quantifying the product formation via chromatography and comparing it to a standard curve.

Conclusion and Future Outlook

This guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on established principles of sesquiterpenoid biosynthesis. The proposed pathway involves the cyclization of FPP to germacrene A, followed by sequential epoxidations and a final oxidation, likely catalyzed by cytochrome P450 monooxygenases. The experimental protocols outlined here provide a roadmap for researchers to identify and characterize the specific enzymes from Isodon adenantha. Elucidation of this pathway will not only enhance our fundamental understanding of plant secondary metabolism but also provide a valuable toolkit of enzymes for the heterologous production of this and other related bioactive sesquiterpenoids for potential pharmaceutical applications. Future work should focus on the transcriptome analysis of Isodon adenantha to identify the candidate genes and their subsequent functional characterization to validate this proposed pathway.

References

In-depth Technical Guide: 1,10:4,5-Diepoxy-7(11)-germacren-8-one in Isodon adenantha

Author: BenchChem Technical Support Team. Date: December 2025

Isodon adenantha (Diels) Hara, a medicinal herb utilized in folk medicine, has been a source for the isolation of numerous novel diterpenoids with significant biological activities, including cytotoxic effects against cancer cell lines.[1][2][3] Studies have extensively documented the presence of compounds such as adenanthins and calcicolin B.[1][2] Research has also extended to the terpenoid constituents of the rhizomes of Isodon adenantha, leading to the identification of new labdane (B1241275) and ent-kaurane diterpenoids as well as a new oleanane (B1240867) triterpenoid.[4][5]

Despite the rich diversity of diterpenoids, detailed scientific reports on the isolation and biological evaluation of sesquiterpenoids like 1,10:4,5-Diepoxy-7(11)-germacren-8-one from Isodon adenantha are scarce. Commercial vendors list the compound and attribute its origin to this plant, but the primary scientific literature to support this with detailed experimental evidence is not currently accessible.[6][7][8][9][10][11] Interestingly, this compound has also been associated with other plant species, such as Curcuma aeruginosa, in metabolomics studies.[12]

Due to the absence of detailed experimental data in the available scientific literature concerning this compound from Isodon adenantha, it is not feasible to provide the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams at this time. The following sections outline the general procedures for the isolation and characterization of terpenoids from Isodon species, which could be hypothetically applied to the target compound.

General Experimental Protocols for Terpenoid Isolation from Isodon species

The following represents a generalized workflow for the isolation and characterization of terpenoids from plants of the Isodon genus, based on published studies on other constituents of Isodon adenantha.[1][3][4]

Extraction and Isolation Workflow

A general workflow for isolating terpenoid compounds from plant material is depicted below. This process typically involves extraction with organic solvents, followed by a series of chromatographic separations to isolate individual compounds.

Extraction_and_Isolation_Workflow plant_material Dried Aerial Parts or Rhizomes of Isodon adenantha extraction Extraction (e.g., 70% Acetone or EtOAc) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., Ethyl Acetate Fraction) crude_extract->fractionation ea_fraction Bioactive Fraction fractionation->ea_fraction column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20, MCI) ea_fraction->column_chromatography fractions Fractions column_chromatography->fractions hplc Semi-preparative HPLC fractions->hplc pure_compound Pure Compound (this compound) hplc->pure_compound

Caption: Generalized workflow for the extraction and isolation of terpenoids from Isodon species.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Structure_Elucidation_Workflow pure_compound Isolated Pure Compound ms Mass Spectrometry (MS) - Molecular Formula pure_compound->ms nmr NMR Spectroscopy (1H, 13C, COSY, HMBC, HSQC, NOESY) - Connectivity and Stereochemistry pure_compound->nmr ir Infrared (IR) Spectroscopy - Functional Groups pure_compound->ir uv UV-Vis Spectroscopy - Chromophores pure_compound->uv xray X-ray Crystallography (if crystalline) - Absolute Configuration pure_compound->xray elucidated_structure Elucidated Structure ms->elucidated_structure nmr->elucidated_structure ir->elucidated_structure uv->elucidated_structure xray->elucidated_structure

Caption: Spectroscopic methods for the structural elucidation of natural products.

Concluding Remarks

While this compound is associated with Isodon adenantha, there is a clear need for further research to isolate, characterize, and evaluate the biological activities of this specific sesquiterpenoid from this plant source. The existing literature on Isodon adenantha provides a strong foundation and established methodologies that can be applied to investigate this and other understudied chemical constituents. Future studies are essential to build a comprehensive understanding of the phytochemistry of Isodon adenantha and the potential therapeutic applications of its diverse array of terpenoids. Researchers and drug development professionals are encouraged to pursue these avenues of investigation to unlock the full potential of this medicinal plant.

References

An In-Depth Technical Guide on 1,10:4,5-Diepoxy-7(11)-germacren-8-one from Curcuma aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid that has been identified as a constituent of Curcuma aeruginosa Roxb., a plant belonging to the Zingiberaceae family with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its chemical properties, natural occurrence, and the broader biological context of sesquiterpenoids from C. aeruginosa. While specific quantitative biological data and detailed mechanistic studies on the pure compound are limited in the current literature, this guide synthesizes the available information to support further research and drug discovery efforts. This document outlines generalized experimental protocols for its isolation and proposes potential biological activities based on related compounds.

Introduction

Curcuma aeruginosa, commonly known as "pink and blue ginger" or "black turmeric," is a perennial herb recognized for its diverse phytochemical profile, which includes a rich array of sesquiterpenoids. These compounds are largely responsible for the plant's traditional medicinal applications. Among the identified sesquiterpenoids is this compound, a germacrane-type sesquiterpene. While its presence in C. aeruginosa has been confirmed, dedicated studies on its specific biological activities are scarce. This guide aims to collate the existing data and provide a framework for future investigation into its therapeutic potential.

Chemical Properties and Structure

This compound is a sesquiterpenoid characterized by a germacrane (B1241064) skeleton with two epoxide rings. Its chemical formula is C15H22O3, and it has a molecular weight of 250.34 g/mol . The presence of the epoxide functionalities suggests potential for high reactivity and diverse biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 32179-18-3[1][2]
Molecular Formula C15H22O3[1]
Molecular Weight 250.34
IUPAC Name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one
Synonyms (1α,4β,5α,10β) 1,10: 4,5- diepoxy-7(11)-germacren-8-oneN/A
Class Sesquiterpenoid (Germacrane type)[3]

Natural Occurrence in Curcuma aeruginosa

This compound has been identified as a metabolite in the rhizomes of Curcuma aeruginosa through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The rhizomes of this plant are known to produce a complex essential oil rich in various sesquiterpenoids, and the chemical composition can vary based on geographical location and environmental factors.

Biological Activity (Inferred)

A study on the ethanol (B145695) extracts of ten C. aeruginosa accessions, where this compound was detected, showed cytotoxic activity against MCF-7 human breast adenocarcinoma cells.[4] It is important to note that this activity is attributed to the whole extract and not to the individual compound.

Table 2: Cytotoxic Activity of Curcuma aeruginosa Rhizome Ethanol Extract

Cell LineActivityNote
MCF-7 (Human breast adenocarcinoma) CytotoxicActivity observed for the crude ethanol extract containing a mixture of compounds, including this compound.[4]
Vero (Normal kidney epithelial cells) Less CytotoxicThe extract showed lower cytotoxicity against normal cells compared to cancer cells, suggesting some level of selectivity.[4]

Experimental Protocols

A specific, detailed experimental protocol for the isolation of this compound from Curcuma aeruginosa has not been published. However, a general methodology can be outlined based on standard practices for the separation of sesquiterpenoids from plant material.

5.1. General Protocol for Isolation and Purification of Sesquiterpenoids from C. aeruginosa

  • Plant Material Collection and Preparation: Fresh rhizomes of Curcuma aeruginosa are collected, washed, and air-dried. The dried rhizomes are then ground into a fine powder.

  • Extraction: The powdered rhizome is subjected to solvent extraction, typically using a non-polar solvent like n-hexane or ethanol, through maceration or Soxhlet extraction to obtain a crude extract.

  • Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the target sesquiterpenoids is subjected to various chromatographic techniques for further purification. This often involves:

    • Column Chromatography (CC): Using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., n-hexane-ethyl acetate) as the mobile phase.

    • Preparative Thin-Layer Chromatography (pTLC): For separation of smaller quantities.

    • High-Performance Liquid Chromatography (HPLC): A highly efficient method for final purification of the compound.

  • Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods such as:

    • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC to determine the carbon-hydrogen framework.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and identification of sesquiterpenoids like this compound from Curcuma aeruginosa.

experimental_workflow plant_material Curcuma aeruginosa Rhizomes (Dried and Powdered) extraction Solvent Extraction (e.g., n-hexane or ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation fractions Fractions (n-hexane, EtOAc, MeOH) fractionation->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR) pure_compound->structure_elucidation

Caption: Generalized workflow for the isolation of this compound.

Proposed Signaling Pathway

Given the cytotoxic potential of extracts containing this compound and the known mechanisms of other anticancer sesquiterpenoids, a hypothetical signaling pathway involving the induction of apoptosis is proposed below. It is critical to note that this is a speculative pathway and requires experimental validation for this specific compound.

proposed_pathway compound This compound cell_membrane Cancer Cell Membrane ros Increased ROS Production cell_membrane->ros Stress Induction mitochondria Mitochondrial Dysfunction ros->mitochondria bax Bax (Pro-apoptotic) mitochondria->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) mitochondria->bcl2 Downregulation cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway for this compound.

Discussion and Future Directions

The presence of this compound in Curcuma aeruginosa warrants further investigation into its specific pharmacological properties. The current body of scientific literature provides a foundation for this research but highlights a significant gap in our understanding of this particular molecule.

Future research should prioritize the following:

  • Targeted Isolation and Purification: Development of a specific and efficient protocol for the isolation of this compound in sufficient quantities for comprehensive biological testing.

  • Quantitative Bioactivity Screening: Systematic evaluation of the purified compound in a panel of in vitro assays to determine its cytotoxic, anti-inflammatory, antimicrobial, and other potential activities, including the determination of IC50 and MIC values.

  • Mechanistic Studies: Elucidation of the mechanism of action of this compound, including its effects on key signaling pathways, such as those involved in apoptosis, inflammation, and cell cycle regulation.

  • In Vivo Studies: Following promising in vitro results, evaluation of the compound's efficacy and safety in preclinical animal models.

Conclusion

This compound is a structurally interesting sesquiterpenoid from Curcuma aeruginosa. While its full therapeutic potential remains to be elucidated, its presence in a medicinally important plant, coupled with the known bioactivities of related compounds, makes it a compelling candidate for further drug discovery and development efforts. This technical guide serves as a starting point for researchers by summarizing the current knowledge and outlining a path for future investigation.

References

Biological Activity of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific biological activity data, quantitative experimental results, or established signaling pathways for the compound 1,10:4,5-Diepoxy-7(11)-germacren-8-one . This technical guide, therefore, provides an overview of the known biological activities of the broader class of germacranolide sesquiterpene lactones, to which this compound belongs. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in investigating the potential therapeutic properties of this and related molecules.

Introduction to Germacranolide Sesquiterpene Lactones

Germacranolides are a major subgroup of sesquiterpene lactones, a diverse class of natural products characterized by a 15-carbon skeleton and a γ-lactone ring. These compounds are predominantly found in plants of the Asteraceae family. The presence of reactive functional groups, such as α,β-unsaturated carbonyls and epoxides, is believed to be responsible for their wide range of biological activities.[1][2] These activities often include cytotoxic, anti-inflammatory, and antimicrobial effects. The diepoxide nature of "this compound" suggests potential for significant biological activity, as epoxide groups can readily react with biological nucleophiles.

Potential Biological Activities of Germacranolide Sesquiterpene Lactones

While specific data for this compound is unavailable, the following sections summarize the known activities of related compounds, providing a basis for future investigation.

Cytotoxic Activity

Many germacranolide sesquiterpene lactones have demonstrated potent cytotoxic effects against various cancer cell lines. This activity is often attributed to the α-methylene-γ-lactone moiety, which can undergo Michael addition with sulfhydryl groups of proteins, thereby disrupting their function and inducing cellular stress.

Table 1: Representative Cytotoxic Activities of Germacranolide Sesquiterpene Lactones

CompoundCell LineIC50 (µM)Reference
CostunolideMurine Macrophages (RAW 264.7)Moderately Toxic[3]
EupatoriopicrinMurine MacrophagesHighly Toxic[3]

Note: This table is illustrative and not exhaustive. IC50 values are highly dependent on the specific cell line and experimental conditions.

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their anti-inflammatory properties.[1][2][4] A primary mechanism of this action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[5] By inhibiting NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, and COX-2.[6]

Table 2: Representative Anti-inflammatory Activities of Germacranolide Sesquiterpene Lactones

Compound/ExtractModelEffectReference
Chicory Root Extract (rich in sesquiterpene lactones)Rat Paw Edema58-76% reduction in inflammation[6]
DihydrolactucopicrinLPS-elicited MacrophagesIC50 = 13 µM (Nitric Oxide Inhibition)[6]
8-deoxylactucinLPS-elicited MacrophagesIC50 = 13 µM (Nitric Oxide Inhibition)[6]
Antimicrobial Activity

Certain germacranolides and other sesquiterpenoids have shown activity against a range of microbial pathogens, including bacteria and fungi.[7] The proposed mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocols

To facilitate the investigation of "this compound", this section provides a detailed, standardized protocol for a foundational in vitro assay.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[8][9]

Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, A549) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of "this compound" in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow.

Potential Signaling Pathways

The following signaling pathways are commonly modulated by bioactive sesquiterpene lactones and represent logical starting points for investigating the mechanism of action of "this compound".

NF-κB Signaling Pathway

The canonical NF-κB pathway is a pro-inflammatory signaling cascade.[10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Sesquiterpene lactones can inhibit this pathway, often by alkylating the IKK complex or NF-κB subunits, thereby preventing IκB degradation or NF-κB nuclear translocation.

G cluster_nfkb Canonical NF-κB Signaling Pathway stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb phosphorylates IκB ikb_p P-IκB ikb_nfkb->ikb_p nfkb NF-κB ikb_p->nfkb IκB degradation nucleus Nucleus nfkb->nucleus translocates genes Pro-inflammatory Gene Transcription nucleus->genes activates compound Sesquiterpene Lactone (Potential Inhibitor) compound->ikk inhibits

Inhibition of the NF-κB Pathway.
Intrinsic Apoptosis Pathway

Cytotoxic compounds often induce apoptosis, or programmed cell death. The intrinsic apoptosis pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria.[12][13] Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. This, in turn, activates executioner caspases like caspase-3, leading to cell death.

G cluster_apoptosis Intrinsic Apoptosis Pathway stress Cellular Stress (e.g., from compound) mito Mitochondrion stress->mito cyto_c Cytochrome c mito->cyto_c releases apoptosome Apoptosome cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome pro_casp9 Pro-caspase-9 pro_casp9->apoptosome casp9 Caspase-9 apoptosome->casp9 activates casp3 Caspase-3 casp9->casp3 activates pro_casp3 Pro-caspase-3 pro_casp3->casp3 apoptosis Apoptosis casp3->apoptosis

Induction of Intrinsic Apoptosis.

Conclusion and Future Directions

While "this compound" remains an uncharacterized molecule in terms of its biological activity, its structural relationship to the germacranolide sesquiterpene lactones suggests a high potential for cytotoxic and anti-inflammatory properties. The protocols and pathway diagrams provided in this guide offer a robust framework for initiating a thorough investigation into its therapeutic potential. Future research should focus on performing a comprehensive panel of in vitro assays to determine its bioactivity profile, followed by mechanistic studies to elucidate its molecular targets and signaling pathways.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of the sesquiterpenoid, 1,10:4,5-Diepoxy-7(11)-germacren-8-one, from plant sources. This document outlines the primary plant sources, extraction and fractionation procedures, and chromatographic purification methods.

Introduction

This compound is a naturally occurring sesquiterpenoid that has been isolated from several plant species. Sesquiterpenoids are a class of C15 terpenes known for their diverse chemical structures and significant biological activities, making them of great interest in natural product chemistry and drug discovery. The primary documented source for the isolation of this compound is Isodon adenantha. It has also been identified as a constituent in Curcuma aeruginosa and Juncus maritimus.

Data Presentation

The following tables summarize the key quantitative parameters for the isolation of this compound, based on established protocols for the separation of terpenoids from Isodon adenantha.

Table 1: Extraction and Fractionation Parameters

ParameterValue
Plant MaterialDried and powdered aerial parts of Isodon adenantha
Extraction Solvent95% Ethanol (B145695) (EtOH)
Extraction MethodMaceration
Initial ExtractCrude EtOH extract
Solvent Partitioning
Primary Suspension SolventWater
First Partitioning SolventPetroleum Ether
Second Partitioning SolventEthyl Acetate (B1210297) (EtOAc)
Target FractionEthyl Acetate soluble fraction

Table 2: Column Chromatography Parameters for Purification of Ethyl Acetate Fraction

ParameterDescription
Column 1 (Initial Separation)
Stationary PhaseSilica (B1680970) gel (200-300 mesh)
Mobile PhaseGradient of Chloroform (B151607) (CHCl₃) and Methanol (B129727) (MeOH)
Elution GradientStepwise gradient from 100% CHCl₃ to CHCl₃-MeOH (98:2, 95:5, 90:10, 80:20, 50:50, 0:100)
Column 2 (Further Purification)
Stationary PhaseSilica gel (200-300 mesh)
Mobile PhaseGradient of Chloroform (CHCl₃) and Acetone
Elution GradientSpecific gradient to be optimized based on TLC analysis
Final Purification (if necessary)
MethodPreparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC)
Stationary Phase (pTLC)Silica gel GF₂₅₄
Mobile Phase (pTLC)To be optimized

Experimental Protocols

The following protocols are based on the successful isolation of terpenoids from Isodon adenantha.

Protocol 1: Plant Material Extraction and Solvent Partitioning
  • Extraction:

    • Air-dry the aerial parts of Isodon adenantha and grind them into a coarse powder.

    • Macerate the powdered plant material (e.g., 5 kg) with 95% ethanol at room temperature for 24 hours. Repeat the extraction three times to ensure exhaustive extraction.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water.

    • Perform liquid-liquid partitioning of the aqueous suspension sequentially with petroleum ether and then with ethyl acetate.

    • Separate and collect the ethyl acetate soluble fraction.

    • Concentrate the ethyl acetate fraction to dryness under reduced pressure. This fraction contains the sesquiterpenoids.

Protocol 2: Chromatographic Purification
  • Initial Silica Gel Column Chromatography:

    • Prepare a silica gel column (200-300 mesh) using a chloroform slurry.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., CHCl₃-MeOH mixtures of 98:2, 95:5, 90:10, etc.).

    • Collect fractions of a suitable volume (e.g., 200 mL).

    • Monitor the collected fractions by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform-acetone mixtures) and a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating).

    • Combine fractions containing the target compound, this compound, based on the TLC analysis.

  • Further Purification by Column Chromatography:

    • Subject the combined fractions to a second silica gel column.

    • Use a different solvent system, such as a gradient of chloroform and acetone, to achieve better separation.

    • Again, collect fractions and monitor by TLC to isolate the pure compound.

  • Final Purification (Optional):

    • If the compound is still not pure after repeated column chromatography, consider using preparative TLC or HPLC for final purification.

    • For preparative TLC, apply the semi-pure fraction as a band on a silica gel GF₂₅₄ plate and develop with an optimized solvent system. Scrape the band corresponding to the target compound and elute it from the silica gel with a suitable solvent (e.g., ethyl acetate or chloroform).

    • For HPLC, use a suitable column (e.g., C18) and an optimized mobile phase (e.g., acetonitrile-water or methanol-water gradient).

Mandatory Visualizations

The following diagrams illustrate the workflow for the isolation of this compound.

experimental_workflow plant_material Dried & Powdered Aerial Parts of Isodon adenantha extraction Maceration with 95% EtOH plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether & Ethyl Acetate) crude_extract->partitioning pe_fraction Petroleum Ether Fraction (Discarded) partitioning->pe_fraction Non-polar components etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction Target components column1 Silica Gel Column Chromatography (CHCl3-MeOH gradient) etoac_fraction->column1 fractions Combined Fractions containing Target Compound column1->fractions column2 Silica Gel Column Chromatography (CHCl3-Acetone gradient) fractions->column2 pure_compound Pure this compound column2->pure_compound

Caption: General workflow for the isolation of this compound.

logical_relationship start Start: Plant Material (Isodon adenantha) extraction Step 1: Extraction (Ethanol) start->extraction yields crude extract fractionation Step 2: Fractionation (Liquid-Liquid Partitioning) extraction->fractionation separates by polarity purification Step 3: Purification (Column Chromatography) fractionation->purification isolates compounds analysis Step 4: Structural Elucidation (NMR, MS, etc.) purification->analysis confirms structure end End: Pure Compound analysis->end

Caption: Logical steps in the natural product isolation process.

Application Notes and Protocols for the Extraction of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for the extraction and purification of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This document outlines protocols for initial solvent extraction from plant sources, followed by purification methodologies including column chromatography and advanced chromatographic techniques.

Introduction

This compound is a naturally occurring sesquiterpenoid that has been isolated from plant species such as Isodon adenantha.[1][2][3][4] Sesquiterpenoids are a diverse class of secondary metabolites known for their wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. The effective isolation and purification of these compounds are crucial for their structural elucidation, pharmacological screening, and subsequent development into therapeutic agents.

This document provides detailed protocols based on established methods for the extraction and purification of sesquiterpenoids from plant material, with a specific focus on obtaining this compound.

Part 1: Initial Extraction from Plant Material

This section details the initial solvent-based extraction of this compound from its primary plant source, Isodon adenantha.

Experimental Protocol: Maceration and Soxhlet Extraction

Objective: To extract a crude mixture of secondary metabolites, including this compound, from dried plant material.

Materials:

  • Dried and powdered aerial parts of Isodon adenantha

  • Methanol (B129727) (analytical grade)

  • Ethanol (95%, analytical grade)

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

Protocol:

  • Preparation of Plant Material: Air-dry the aerial parts of Isodon adenantha in a well-ventilated area away from direct sunlight. Once completely dry, grind the material into a coarse powder.

  • Maceration (Cold Extraction):

    • Soak the powdered plant material in methanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature.

    • Agitate the mixture periodically to ensure thorough extraction.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the maceration process two more times with fresh solvent.

    • Combine the filtrates.

  • Soxhlet Extraction (Hot Extraction):

    • Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with 95% ethanol.

    • Heat the flask to initiate the extraction process. The solvent will vaporize, condense, and drip onto the plant material, extracting the desired compounds.

    • Continue the extraction for approximately 24-48 hours, or until the solvent in the siphon arm runs clear.

  • Concentration of the Crude Extract:

    • Concentrate the combined filtrates from either method under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Storage: Store the crude extract in a sealed, airtight container at 4°C until further purification.

Data Presentation: Extraction Parameters
ParameterMacerationSoxhlet Extraction
Plant Material Dried, powdered aerial parts of Isodon adenanthaDried, powdered aerial parts of Isodon adenantha
Solvent Methanol95% Ethanol
Solid-to-Solvent Ratio 1:10 (w/v)N/A
Extraction Time 72 hours (repeated 3 times)24-48 hours
Temperature Room TemperatureBoiling point of the solvent

Part 2: Purification of this compound

This section outlines the purification of the target compound from the crude extract using column chromatography. For higher purity, an advanced method using High-Speed Counter-Current Chromatography (HSCCC) is also described, based on protocols for similar sesquiterpenoids.

Experimental Protocol: Column Chromatography

Objective: To separate the crude extract into fractions to isolate this compound.

Materials:

Protocol:

  • Preparation of the Column:

    • Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column.

    • Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

    • Wash the column with n-hexane until the packing is stable.

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A typical gradient would be:

      • n-hexane

      • n-hexane:ethyl acetate (e.g., 9:1, 8:2, 1:1 v/v)

      • Ethyl acetate

      • Ethyl acetate:chloroform (e.g., 9:1, 1:1 v/v)

      • Chloroform

      • Chloroform:acetone (e.g., 9:1, 1:1 v/v)

      • Acetone

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions of a defined volume (e.g., 20 mL).

    • Monitor the separation by spotting each fraction on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3).

    • Visualize the spots by spraying with vanillin-sulfuric acid reagent and heating.

    • Combine fractions that show a similar TLC profile, particularly those containing the spot corresponding to the target compound.

  • Final Purification:

    • The combined fractions containing this compound may require further purification using preparative TLC or HPLC to achieve high purity.

Data Presentation: Column Chromatography Parameters
ParameterDescription
Stationary Phase Silica gel (100-200 mesh)
Mobile Phase (Gradient) n-hexane -> n-hexane:ethyl acetate -> ethyl acetate -> ethyl acetate:chloroform -> chloroform -> chloroform:acetone -> acetone
TLC Monitoring System n-hexane:ethyl acetate (7:3 v/v)
Visualization Reagent Vanillin-sulfuric acid
Advanced Purification: High-Speed Counter-Current Chromatography (HSCCC)

While a specific HSCCC protocol for this compound is not available, the following protocol, adapted from the purification of the related sesquiterpenoid germacrone, can be used as a starting point for method development.

Objective: To achieve high-purity isolation of the target compound.

Protocol:

  • Solvent System Selection:

    • Prepare a two-phase solvent system. A commonly used system for sesquiterpenoids is petroleum ether-ethyl acetate-methanol-water.

    • Optimize the volume ratio to achieve a suitable partition coefficient (K) for the target compound (ideally between 0.5 and 2.0).

  • HSCCC Operation:

    • Fill the multilayer coiled column entirely with the lower phase (stationary phase).

    • Pump the upper phase (mobile phase) into the column at a constant flow rate.

    • Set the apparatus to the desired revolution speed.

    • Once hydrodynamic equilibrium is reached, inject the sample solution (crude or semi-purified fraction dissolved in a small volume of the biphasic solvent system).

    • Continuously monitor the effluent using a UV detector.

    • Collect fractions based on the resulting chromatogram.

  • Purity Analysis:

    • Analyze the purity of the collected fractions containing the target compound using HPLC.

Data Presentation: Exemplary HSCCC Parameters for Sesquiterpenoid Purification
ParameterDescription
Apparatus High-Speed Counter-Current Chromatograph
Solvent System Petroleum ether:ethyl acetate:methanol:water (e.g., 5:5:5:5 v/v/v/v)
Revolution Speed 800-1000 rpm
Mobile Phase Upper phase or Lower phase (depending on K value)
Flow Rate 1.5 - 2.5 mL/min
Detection UV at 210 nm and 254 nm

Visualizations

Diagram 1: General Workflow for Extraction and Purification

Extraction_Workflow Plant Dried Plant Material (Isodon adenantha) Extraction Solvent Extraction (Maceration or Soxhlet) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Monitoring PureCompound Pure 1,10:4,5-Diepoxy-7(11)- germacren-8-one Fractions->PureCompound Final Purification (e.g., Prep-HPLC) TLC->Fractions Pooling of like fractions

Caption: General workflow for the extraction and purification of the target compound.

Diagram 2: Logical Relationship in Solvent Selection for Chromatography

Solvent_Selection cluster_polarity Increasing Polarity cluster_compound Compound Elution Hexane n-Hexane EtOAc Ethyl Acetate Hexane->EtOAc Elutes non-polar compounds first NonPolar Non-polar Impurities Hexane->NonPolar Chloroform Chloroform EtOAc->Chloroform Target Target Compound (Medium Polarity) EtOAc->Target Acetone Acetone Chloroform->Acetone Chloroform->Target Methanol Methanol Acetone->Methanol Elutes highly polar compounds last Polar Polar Impurities Acetone->Polar Methanol->Polar

Caption: Relationship between solvent polarity and compound elution in chromatography.

References

Purification of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The purification of sesquiterpenoids often involves a multi-step chromatographic process. The choice of solvents and stationary phases is critical for achieving high purity and yield. The following tables provide a summary of typical chromatographic conditions used for the separation of sesquiterpenoids, which can be adapted for the purification of 1,10:4,5-Diepoxy-7(11)-germacren-8-one.

Table 1: Column Chromatography Parameters for Sesquiterpenoid Fractionation

ParameterDescription
Stationary Phase Silica (B1680970) gel (60-120 mesh or 200-300 mesh)
Mobile Phase (Gradient Elution) n-Hexane, Ethyl Acetate (B1210297) (EtOAc), Methanol (B129727) (MeOH)
Gradient starting from 100% n-Hexane, gradually increasing the proportion of EtOAc, and finally MeOH for highly polar compounds.
Detection Method Thin Layer Chromatography (TLC) with visualization under UV light (254 nm) and/or staining with anisaldehyde-sulfuric acid reagent followed by heating.

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Sesquiterpenoid Purification

ParameterDescription
Column Reversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm)
Mobile Phase (Isocratic or Gradient) Acetonitrile (B52724) (ACN) and Water (H₂O) or Methanol (MeOH) and Water (H₂O)
Flow Rate 2-5 mL/min (for semi-preparative scale)
Detection UV-Vis Detector (typically at 210-220 nm for non-chromophoric sesquiterpenes)

Table 3: High-Speed Counter-Current Chromatography (HSCCC) Parameters for Sesquiterpenoid Lactone Separation (Example)

ParameterDescription
Solvent System n-Hexane-Ethyl Acetate-Methanol-Water (e.g., in a 1:1:1:1 v/v/v/v ratio)
Apparatus Preparative HSCCC instrument
Revolution Speed 800-1000 rpm
Mobile Phase The lower aqueous phase is typically used as the mobile phase.
Flow Rate 1.5-2.5 mL/min
Detection UV-Vis Detector (e.g., at 254 nm)

Experimental Protocols

The purification of this compound from its natural source, such as Isodon adenantha, involves a series of extraction and chromatographic steps.

Protocol 1: Extraction and Preliminary Fractionation
  • Plant Material Preparation: Air-dry the aerial parts of Isodon adenantha at room temperature and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (B145695) (5 L) at room temperature for 72 hours.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity: n-hexane, chloroform (B151607) (or dichloromethane), and ethyl acetate.

    • Separate the layers and concentrate each fraction to dryness. The sesquiterpenoids are typically enriched in the chloroform and ethyl acetate fractions.

Protocol 2: Column Chromatography (CC) for Fractionation
  • Column Preparation: Pack a glass column with silica gel (200-300 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve the chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the concentration of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 50 mL).

  • TLC Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3). Combine fractions with similar TLC profiles.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification
  • Sample Preparation: Dissolve the enriched fraction from column chromatography in HPLC-grade methanol or acetonitrile and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Use a semi-preparative reversed-phase C18 column.

    • Employ a gradient elution method with acetonitrile and water. A typical gradient might be from 40% to 70% acetonitrile over 30 minutes.

    • Set the flow rate to 3 mL/min.

    • Monitor the elution at 210 nm.

  • Peak Collection: Collect the peaks corresponding to the desired compound based on retention time.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Structure Elucidation: Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

The following diagrams illustrate the logical workflow for the purification of this compound.

Purification_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis plant_material Dried Plant Material (Isodon adenantha) extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Enriched Fractions (Chloroform/Ethyl Acetate) partitioning->fractions column_chrom Silica Gel Column Chromatography fractions->column_chrom semi_pure Semi-Pure Fractions column_chrom->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: General workflow for the purification of the target compound.

HSCCC_Workflow start Semi-Pure Fraction from Column Chromatography solvent_prep Prepare Two-Phase Solvent System (e.g., n-Hexane-EtOAc-MeOH-Water) start->solvent_prep hsccc_instrument HSCCC Instrument Setup (Fill with Stationary Phase, Equilibrate) solvent_prep->hsccc_instrument injection Inject Sample hsccc_instrument->injection separation Elute with Mobile Phase injection->separation fraction_collection Collect Fractions based on UV Detection separation->fraction_collection purity_check Analyze Fractions by HPLC fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling final_product Purified this compound pooling->final_product

Caption: Workflow for HSCCC as an alternative purification step.

References

Application Note: NMR Spectral Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid belonging to the germacrane (B1241064) class, characterized by a ten-membered carbon ring. Such compounds, isolated from various plant species, are of significant interest in natural product chemistry and drug discovery due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structure elucidation of these complex molecules. This application note provides a detailed protocol and data analysis framework for the NMR spectral characterization of this compound and related diepoxy germacrane derivatives. The methodologies outlined herein are crucial for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

Figure 1: Chemical structure of this compound.

Representative NMR Spectral Data

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
12.95d9.5
1.85m
1.60m
1.90m
1.70m
53.10dd9.5, 4.0
2.50m
2.20m
2.60m
2.30m
121.80s
131.75s
141.25s
151.20s

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

Positionδ (ppm)
162.5
225.0
335.5
465.0
560.5
639.0
7145.0
8209.0
945.0
1061.0
11125.0
1220.5
1321.0
1416.0
1518.0

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Addition: Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Degassing (Optional): For sensitive samples or long-term experiments, degas the sample by bubbling with an inert gas (e.g., argon) or through freeze-pump-thaw cycles.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-3 s

    • Relaxation Delay: 2 s

    • Number of Scans: 16-64

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Spectral Width: 220-240 ppm

    • Acquisition Time: 1-2 s

    • Relaxation Delay: 2 s

    • Number of Scans: 1024-4096

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Spectral Width (F1 and F2): 12-16 ppm

    • Data Points (F2): 2048

    • Increments (F1): 256-512

    • Number of Scans: 8-16

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.2

    • Spectral Width (F2): 12-16 ppm

    • Spectral Width (F1): 220-240 ppm

    • Data Points (F2): 1024

    • Increments (F1): 256

    • Number of Scans: 16-32

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Spectral Width (F2): 12-16 ppm

    • Spectral Width (F1): 220-240 ppm

    • Data Points (F2): 2048

    • Increments (F1): 256-512

    • Number of Scans: 32-64

    • Long-Range Coupling Delay (D6): Optimized for 8 Hz

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase correct all spectra and apply a polynomial baseline correction.

  • Referencing: Calibrate the spectra using the TMS signal (0.00 ppm for ¹H and ¹³C).

  • Peak Picking and Integration: Identify all peaks and integrate the ¹H spectrum.

  • 2D Spectra Analysis: Analyze COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations, which are essential for assigning the chemical shifts to the correct atoms in the molecule.

Structure Elucidation Workflow & Key Correlations

The following diagrams illustrate the logical workflow for structure elucidation and the key 2D NMR correlations expected for this compound.

NMR_Workflow cluster_isolation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in CDCl3 Isolation->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

General workflow for NMR-based structure elucidation.

NMR_Correlations cluster_structure Key Structural Fragments H1 H-1 H9 H-9 H1->H9 H-1/H-9 C2 C-2 C10 C-10 H1->C10 H-1/C-10 H5 H-5 H6 H-6 H5->H6 H-5/H-6 C7 C-7 H5->C7 H-5/C-7 C8 C-8 H9->C8 H-9/C-8 H12 H₃-12 H12->C7 H-12/C-7 C11 C-11 H12->C11 H-12/C-11 H13 H₃-13 H13->C7 H-13/C-7 H13->C11 H-13/C-11 C1 C-1 C5 C-5

Key COSY and HMBC correlations for structural confirmation.

Conclusion

The structural elucidation of complex natural products like this compound is heavily reliant on a systematic and thorough NMR analysis. The protocols and representative data presented in this application note provide a robust framework for researchers to confidently determine the structures of this and related sesquiterpenoids. The application of 1D and 2D NMR techniques, as outlined, is indispensable for the accurate assignment of all proton and carbon signals, which is a prerequisite for any further investigation into the compound's biological activity and potential for drug development.

Application Note: Mass Spectrometry Fragmentation Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pattern of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one. Due to the absence of direct experimental mass spectral data in publicly available literature, this note outlines a theoretical fragmentation pathway based on established principles of mass spectrometry and the known behavior of structurally related germacrane (B1241064) sesquiterpenoids, epoxides, and ketones. The provided information is intended to guide researchers in the identification and structural elucidation of this compound and similar diepoxy germacrenones.

Introduction

This compound is a sesquiterpenoid with a germacrane skeleton, characterized by the presence of two epoxide rings and a ketone functional group. The molecular weight of this compound is 250.34 g/mol , corresponding to the molecular formula C₁₅H₂₂O₃. Understanding the mass spectrometric fragmentation of this molecule is crucial for its identification in complex mixtures, such as natural product extracts, and for its characterization in drug development and metabolic studies. Mass spectrometry, particularly with electron ionization (EI), induces reproducible fragmentation of molecules, generating a unique fingerprint that aids in structural determination.

Proposed Fragmentation Pathway

The fragmentation of this compound under EI-MS conditions is likely initiated by the ionization of a non-bonding electron from the oxygen atom of the carbonyl group, forming a molecular ion (M⁺•) at m/z 250. The subsequent fragmentation is proposed to proceed through a series of characteristic steps involving α-cleavage, epoxide ring opening, and rearrangements, leading to the formation of stable fragment ions.

Key Fragmentation Steps:

  • α-Cleavage: The initial fragmentation is anticipated to be an α-cleavage adjacent to the carbonyl group, leading to the loss of an alkyl radical.

  • Epoxide Ring Opening: The presence of two epoxide rings introduces reactive sites that can undergo ring-opening upon ionization, followed by rearrangements and further fragmentation.

  • Loss of Small Neutral Molecules: Successive losses of small, stable neutral molecules such as carbon monoxide (CO), water (H₂O), and hydrocarbon fragments are expected.

  • Germacrane Skeleton Rearrangement: The flexible ten-membered germacrane ring can undergo transannular rearrangements, influencing the fragmentation pattern.

Quantitative Data Presentation

The following table summarizes the proposed major fragment ions, their mass-to-charge ratio (m/z), and their putative structures based on the predicted fragmentation pathway. The relative abundance is a theoretical estimation and would need to be confirmed by experimental data.

m/zProposed FormulaProposed Structure/LossRelative Abundance (Predicted)
250[C₁₅H₂₂O₃]⁺•Molecular Ion (M⁺•)Low
235[C₁₄H₁₉O₃]⁺[M - CH₃]⁺Moderate
222[C₁₄H₂₂O₂]⁺•[M - CO]⁺•Moderate
207[C₁₃H₁₉O₂]⁺[M - CO - CH₃]⁺High
194[C₁₂H₁₈O₂]⁺•[M - C₄H₈]⁺• (from isopropyl group and adjacent carbon)Moderate
179[C₁₁H₁₅O₂]⁺[C₁₂H₁₈O₂ - CH₃]⁺Moderate
161[C₁₁H₁₃O]⁺[C₁₂H₁₈O₂ - H₂O - CH₃]⁺Moderate
123[C₈H₁₁O]⁺Further fragmentation and rearrangementHigh
95[C₆H₇O]⁺Further fragmentationHigh
43[C₃H₇]⁺ or [C₂H₃O]⁺Isopropyl cation or Acetyl cationHigh

Experimental Protocols

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve a pure sample of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or hexane) to a final concentration of 1 mg/mL.
  • If analyzing a complex mixture, perform appropriate extraction and chromatographic purification steps to isolate the compound or a fraction enriched in it.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Injector: Split/splitless injector, operated in splitless mode.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: m/z 40-400.
  • Scan Speed: 2 scans/second.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
  • Extract the mass spectrum of the identified peak.
  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
  • Compare the obtained spectrum with library data (if available) and the proposed fragmentation pathway in this document.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis pure_sample Pure Compound dissolution Dissolution in Volatile Solvent pure_sample->dissolution complex_mixture Complex Mixture extraction Extraction & Purification complex_mixture->extraction gc_separation GC Separation dissolution->gc_separation extraction->dissolution ei_ionization EI Ionization (70 eV) gc_separation->ei_ionization ms_detection Mass Detection ei_ionization->ms_detection tic Total Ion Chromatogram ms_detection->tic mass_spectrum Mass Spectrum Extraction tic->mass_spectrum fragmentation_analysis Fragmentation Pattern Analysis mass_spectrum->fragmentation_analysis identification Compound Identification fragmentation_analysis->identification

Caption: General experimental workflow for GC-MS analysis.

fragmentation_pathway cluster_frags M C₁₅H₂₂O₃ m/z = 250 (M⁺•) F235 [M - CH₃]⁺ m/z = 235 M->F235 - •CH₃ F222 [M - CO]⁺• m/z = 222 M->F222 - CO F194 [M - C₄H₈]⁺• m/z = 194 M->F194 - C₄H₈ F43 [C₃H₇]⁺ m/z = 43 M->F43 rearrangement F207 [M - CO - CH₃]⁺ m/z = 207 F222->F207 - •CH₃ F123 [C₈H₁₁O]⁺ m/z = 123 F207->F123 - C₄H₂O F194->F123 - C₄H₅O

Caption: Proposed fragmentation of this compound.

Application Note and Protocol for the GC-MS Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid compound that has been isolated from various plant species, including those of the Isodon and Curcuma genera.[1][2][3] Sesquiterpenoids are a class of naturally occurring 15-carbon compounds known for their diverse biological activities, making them of significant interest in pharmaceutical research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex mixtures, such as plant extracts.[4][5][6] This document provides a detailed protocol for the GC-MS analysis of this specific sesquiterpenoid.

Experimental Protocol

The following protocol outlines the steps for the extraction of this compound from a plant matrix and its subsequent analysis by GC-MS.

Materials and Reagents

  • Plant material (e.g., dried leaves or rhizomes)

  • Solvents: Acetone (B3395972), Ethanol, n-Hexane, Ethyl Acetate (analytical grade)

  • Anhydrous Sodium Sulfate

  • Internal Standard (e.g., Tetradecane)

  • Vials for sample collection and analysis

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (if cleanup is required)

  • GC-MS system equipped with an autosampler

Sample Preparation: Extraction

  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction: Macerate a known quantity (e.g., 10 g) of the powdered plant material in a suitable solvent (e.g., 200 mL of acetone or ethanol) at room temperature for 24-48 hours.[7] Sonication can be used to improve extraction efficiency.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation of the target compound.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid extraction or column chromatography to isolate the sesquiterpenoid fraction. For example, the extract can be partitioned between n-hexane and ethyl acetate.

  • Drying and Reconstitution: Dry the final extract over anhydrous sodium sulfate. Evaporate the solvent completely and reconstitute a precise amount of the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Internal Standard: Add a known concentration of an internal standard to the final sample solution to enable accurate quantification.

GC-MS Analysis

The following parameters are a starting point and may require optimization for a specific instrument and application.

ParameterValue
Gas Chromatograph Agilent 6890N or equivalent[7]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[7]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[7]
Inlet Temperature 250°C[7]
Injection Volume 1 µL
Split Ratio 40:1[7]
Oven Temperature Program Initial temperature of 50°C, ramped to 280°C at 10°C/min, hold at 280°C for 5 minutes[7]
Mass Spectrometer
Interface Temperature 250°C[7]
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range 40-400 amu[7]
Scan Speed 0.5 sec/scan[7]

Data Analysis

  • Identification: The identification of this compound can be achieved by comparing the obtained mass spectrum with reference spectra from libraries such as NIST and Wiley.[7] The molecular ion peak for this compound would be expected at m/z 250, corresponding to its molecular weight (C15H22O3).[3]

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound at various concentrations. The peak area ratio of the analyte to the internal standard is then used to determine the concentration of the analyte in the sample.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C15H22O3[3][8]
Molecular Weight 250 g/mol [3]
CAS Number 32179-18-3[9][10]
Expected Molecular Ion (M+) m/z 250[3]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., Acetone) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration reconstitution Reconstitution in Solvent concentration->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Electron Impact Ionization separation->ionization detection Mass Detection ionization->detection identification Compound Identification (Mass Spectrum Library) detection->identification quantification Quantification (Calibration Curve) detection->quantification report Final Report identification->report quantification->report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Note: HPLC Method Development for the Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid, a class of natural products known for their structural diversity and wide range of biological activities.[1][2][3] Accurate and reliable analytical methods are crucial for the isolation, quantification, and quality control of such compounds in research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of sesquiterpene lactones and other related compounds.[4][5][6][7] This application note provides a detailed protocol for the development of a robust HPLC method for the analysis of this compound.

Chemical Properties of this compound

A summary of the key chemical properties of the target analyte is presented in the table below. Understanding these properties is essential for HPLC method development.[8]

PropertyValueReference
CAS Number 32179-18-3[9]
Molecular Formula C₁₅H₂₂O₃[9]
Molecular Weight 250.34 g/mol [9]
IUPAC Name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one[9]
Storage Temperature 2-8 °C[9]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (Purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Trifluoroacetic acid (TFA) or o-phosphoric acid (optional, for mobile phase modification)

2. Instrumentation

An HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

3. Chromatographic Conditions: Starting Method

Based on common practices for the analysis of sesquiterpene lactones, the following starting conditions are proposed.[4][5]

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm[4]
Injection Volume 10 µL
Sample Diluent Acetononitrile/Water (1:1, v/v)[4]

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection. Due to the potential instability of some sesquiterpenes, it is advisable to use freshly prepared samples.[10]

Method Development and Optimization Workflow

The following workflow outlines the steps for optimizing the initial HPLC method.

HPLC_Method_Development A Define Analytical Target Profile B Select Initial HPLC Conditions (Column, Mobile Phase, Detector) A->B C Screening Experiments (Gradient, Flow Rate) B->C D Optimize Selectivity (Mobile Phase Composition, pH if applicable) C->D E System Optimization (Temperature, Injection Volume) D->E F Method Validation (ICH Guidelines) (Accuracy, Precision, Linearity, etc.) E->F G Finalized HPLC Method F->G

Caption: Workflow for HPLC method development and validation.

5. Stability-Indicating Method Development

To ensure the method can resolve the analyte from its potential degradation products, forced degradation studies should be performed.[11][12][13]

  • Protocol:

    • Prepare solutions of this compound.

    • Expose the solutions to various stress conditions:

      • Acidic: 0.1 M HCl at 60 °C for 24 hours.

      • Basic: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80 °C for 48 hours.

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples using the developed HPLC method.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Data Presentation

The following table summarizes the proposed optimized HPLC method parameters.

ParameterOptimized ConditionJustification
Column C18 Reversed-Phase (150 x 4.6 mm, 3.5 µm)Shorter column for faster analysis time. Smaller particle size for better efficiency.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterAcid modifier can improve peak shape for certain compounds.
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.
Gradient 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.Optimized for good separation of the main peak and any potential impurities.
Flow Rate 1.2 mL/minAdjusted for optimal resolution and analysis time with the shorter column.
Column Temperature 35 °CHigher temperature can reduce viscosity and improve peak efficiency.
Detection Wavelength 210 nmProvides good sensitivity for sesquiterpene lactones.[4]
Injection Volume 5 µLSmaller volume can improve peak shape.
Sample Diluent Acetononitrile/Water (1:1, v/v)Ensures compatibility with the mobile phase and good sample solubility.[4]

Signaling Pathways and Experimental Workflows

The logical relationship in developing and applying the HPLC method can be visualized as follows:

HPLC_Application_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Reference Standard Preparation C System Suitability Test A->C B Test Sample Preparation B->C D Inject Standards & Samples C->D E Data Acquisition D->E F Peak Integration & Identification E->F G Quantification (Calibration Curve) F->G H Generate Report G->H

Caption: General workflow for HPLC analysis.

Conclusion

This application note provides a comprehensive starting point and a detailed protocol for developing a robust and reliable HPLC method for the analysis of this compound. The proposed reversed-phase HPLC method with UV detection is a common and effective approach for the analysis of sesquiterpene lactones. The outlined method development and validation workflow will ensure the final method is accurate, precise, and suitable for its intended purpose in research and drug development.

References

Application Notes and Protocols for 1,10:4,5-Diepoxy-7(11)-germacren-8-one in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product isolated from medicinal plants such as Isodon adenantha. While direct anti-cancer studies on this specific compound are limited, its structural class, germacrane (B1241064) sesquiterpenoids, is known for significant cytotoxic and anti-tumor activities. Notably, extracts of Curcuma aeruginosa, which contain this compound, have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) cells. Furthermore, the closely related germacrane sesquiterpenoid, germacrone, has been extensively studied and shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest through various signaling pathways.

These application notes provide a framework for investigating the potential anti-cancer effects of this compound, with detailed protocols for key in vitro assays. The methodologies are based on established techniques used to evaluate similar natural products.

Quantitative Data Summary of the Related Compound Germacrone

As a reference for potential efficacy, the following table summarizes the reported anti-cancer activities of the structurally similar germacrane sesquiterpenoid, germacrone, against various cancer cell lines.

Cancer Cell LineCancer TypeKey FindingsReference
MCF-7Breast CancerInhibited cell proliferation, induced G2/M phase cell cycle arrest and apoptosis via a mitochondria-mediated caspase pathway.[1][2]
MDA-MB-231Breast CancerInhibited cell proliferation and induced G0/G1 phase cell cycle arrest and apoptosis.[1][2]
MCF-7/ADRAdriamycin-Resistant Breast CancerIncreased cytotoxicity of Adriamycin, promoted apoptosis, and reduced P-glycoprotein expression.[3]
A549 & H1299Lung CancerInhibited cell proliferation, induced apoptosis and G1/S cell cycle arrest via the Akt/MDM2/p53 signaling pathway.[4][5]
PC-3 & DU145Prostate CancerInduced apoptosis and protective autophagy by inhibiting the Akt/mTOR signaling pathway.[6]
HepG2HepatomaInduced apoptosis through inhibition of the JAK2/STAT3 signaling pathway.[7]
BGC823Gastric CancerInduced G2/M phase cell cycle arrest and apoptosis through a mitochondria-mediated pathway.
U87 & U251GliomaInhibited cell proliferation, promoted apoptosis, and induced G1 phase cell cycle arrest.[8]

Experimental Workflow

The following diagram outlines a general workflow for the initial in vitro evaluation of the anti-cancer properties of this compound.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_pathway Signaling Pathway Analysis start Prepare stock solution of This compound in DMSO mtt MTT Assay on Cancer Cell Lines (e.g., MCF-7, A549, PC-3) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle western_blot Western Blot Analysis (Apoptosis & Cell Cycle Proteins) apoptosis->western_blot cell_cycle->western_blot pathway_wb Western Blot for Key Signaling Proteins (e.g., Akt, mTOR, p53, STAT3) western_blot->pathway_wb

Caption: Proposed experimental workflow for anti-cancer evaluation.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is for determining the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • PBS (Phosphate-Buffered Saline)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

Protein Expression Analysis: Western Blotting

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, CDK4, p53, p-Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Protein Extraction: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then apply the ECL detection reagent.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize to a loading control like β-actin.

Potential Signaling Pathways

Based on studies of the related compound germacrone, this compound may exert its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagrams illustrate two such pathways.

Akt_mTOR_pathway compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one akt Akt compound->akt Inhibits (Hypothesized) mtor mTOR akt->mtor apoptosis Apoptosis mtor->apoptosis autophagy Autophagy mtor->autophagy

Caption: Hypothesized inhibition of the Akt/mTOR survival pathway.

p53_pathway compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one akt Akt compound->akt Inhibits (Hypothesized) mdm2 MDM2 akt->mdm2 p53 p53 mdm2->p53 apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest

Caption: Hypothesized role in the Akt/MDM2/p53 apoptosis pathway.

References

Application Notes and Protocols for 1,10:4,5-Diepoxy-7(11)-germacren-8-one and its Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product isolated from plant sources such as Isodon adenantha.[1][2] While specific therapeutic data for this compound is limited, its structural class, the sesquiterpene lactones, is rich with bioactive members exhibiting a wide range of pharmacological effects, including anti-inflammatory and anticancer properties.[3] This document provides an overview of the therapeutic potential of this class of compounds, using the closely related and well-studied sesquiterpene lactone, Santamarin, as a primary exemplar for experimental protocols and mechanistic understanding. These notes are intended to guide research and development efforts for this compound and similar molecules.

Sesquiterpene lactones are a large group of secondary metabolites found in various plants.[3] They are known for their diverse biological activities, which are often attributed to the presence of an α,β-unsaturated γ-lactone moiety. Santamarin, isolated from species like Saussurea lappa, has demonstrated significant anti-inflammatory and anticancer effects in preclinical studies.[3][4] The protocols and data presented herein are based on published studies of Santamarin and are proposed as a starting point for the investigation of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of Santamarin, which may serve as a benchmark for evaluating the therapeutic potential of this compound.

Table 1: Anti-inflammatory Activity of Santamarin in LPS-stimulated RAW264.7 Macrophages

ParameterConcentration of SantamarinResultReference
NO ProductionVarious concentrationsInhibition of LPS-induced NO production[4]
PGE₂ ProductionVarious concentrationsReduction of LPS-induced PGE₂ production[4]
iNOS Protein ExpressionVarious concentrationsInhibition of LPS-induced iNOS expression[4]
COX-2 Protein ExpressionVarious concentrationsSuppression of LPS-induced COX-2 expression[4]
TNF-α ProductionVarious concentrationsReduction of LPS-induced TNF-α production[4]
IL-1β ProductionVarious concentrationsReduction of LPS-induced IL-1β production[4]
HO-1 ExpressionVarious concentrationsInduction of HO-1 mRNA and protein expression[4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound, based on methodologies used for Santamarin.[4]

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent for Nitrite (B80452) determination

  • Enzyme-linked immunosorbent assay (ELISA) kits for PGE₂, TNF-α, and IL-1β

  • Reagents and equipment for Western blotting (antibodies for iNOS, COX-2, HO-1, β-actin)

  • Reagents and equipment for RT-PCR (primers for HO-1 and a housekeeping gene)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Treatment:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability and Griess assay, 24-well for ELISA, 6-well for Western blot and RT-PCR).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis). Include a vehicle control (DMSO) and an LPS-only control.

  • Nitric Oxide (NO) Assay:

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

  • PGE₂, TNF-α, and IL-1β Measurement:

    • Collect the cell culture supernatant after 24 hours.

    • Quantify the levels of PGE₂, TNF-α, and IL-1β using specific ELISA kits following the manufacturer's protocols.

  • Western Blot Analysis:

    • After the appropriate stimulation time, lyse the cells to extract total protein.

    • Determine protein concentration using a suitable assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, HO-1, and a loading control (e.g., β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • RT-PCR for HO-1 Expression:

    • Extract total RNA from the cells after treatment.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for HO-1 and a housekeeping gene to determine the relative mRNA expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

G cluster_0 Proposed Anti-inflammatory Mechanism of Action LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway (IκB-α phosphorylation↓ p65 nuclear translocation↓) TLR4->NFkB_pathway Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β)↓ NFkB_pathway->Inflammatory_Mediators Induces Nrf2_pathway Nrf2 Pathway (Nrf2 nuclear translocation↑) HO1 Heme Oxygenase-1 (HO-1)↑ Nrf2_pathway->HO1 Induces Compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one Compound->NFkB_pathway Inhibits Compound->Nrf2_pathway Activates HO1->Inflammatory_Mediators Inhibits

Caption: Proposed anti-inflammatory signaling pathway.

G cluster_1 Experimental Workflow for In Vitro Anti-inflammatory Screening Start Start: Culture RAW264.7 cells Treatment Pre-treat with Compound (1 hr) Start->Treatment Stimulation Stimulate with LPS (24 hr) Treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells Stimulation->Cell_Lysis NO_Assay Griess Assay for NO Supernatant_Collection->NO_Assay ELISA ELISA for PGE₂, TNF-α, IL-1β Supernatant_Collection->ELISA Western_Blot Western Blot for iNOS, COX-2, HO-1 Cell_Lysis->Western_Blot RT_PCR RT-PCR for HO-1 mRNA Cell_Lysis->RT_PCR End End: Analyze Data NO_Assay->End ELISA->End Western_Blot->End RT_PCR->End

Caption: In vitro anti-inflammatory screening workflow.

This compound belongs to the promising class of sesquiterpene lactones. While direct evidence of its therapeutic efficacy is still emerging, the well-documented anti-inflammatory properties of the related compound, Santamarin, provide a strong rationale and a clear experimental framework for its investigation. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development to explore the therapeutic potential of this compound and its analogs. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Troubleshooting & Optimization

"1,10:4,5-Diepoxy-7(11)-germacren-8-one" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid isolated from plants such as Isodon adenantha and Artemisia pallens. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for solid this compound?

A1: For long-term storage of the solid compound, it is recommended to store it at 2-8°C for up to 24 months.[1] The vial should be kept tightly sealed to prevent moisture absorption. For short-term storage, room temperature is acceptable in the continental US, but this may vary elsewhere.[2] To ensure maximum stability, it is best to minimize exposure to ambient temperature and humidity.

Q2: How should I store solutions of this compound?

A2: If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1] Under these conditions, the solutions are generally usable for up to two weeks.[1] It is advisable to prepare and use solutions on the same day whenever possible.[1] Before use, and prior to opening the vial, allow your product to equilibrate to room temperature for at least 1 hour.[1]

Q3: What solvents are suitable for dissolving this compound?

A3: This compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] The choice of solvent will depend on the specific requirements of your experiment.

Q4: What are the potential degradation pathways for this compound?

A4: As a sesquiterpene lactone with two epoxide rings, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The epoxide rings are susceptible to ring-opening reactions under both acidic and basic conditions.[3][4][5][6] The lactone ring can also be hydrolyzed under basic conditions.

  • Photodegradation: Sesquiterpene lactones can be sensitive to light, particularly UV radiation, which can lead to degradation.[7][8]

  • Thermal Degradation: Elevated temperatures can promote the degradation of the molecule, particularly the epoxide groups.[8][9]

  • Oxidation: The presence of oxidizing agents may lead to degradation of the molecule.[10][11]

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong oxidizing agents, strong acids, and strong bases, as they are likely to cause degradation of the molecule.[3][4][5][6][10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in an experiment. Compound degradation due to improper storage or handling.Review storage conditions. Aliquot stock solutions and store at -20°C for no longer than two weeks.[1] Avoid repeated freeze-thaw cycles. Allow solutions to equilibrate to room temperature before use.[1]
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound.Conduct a forced degradation study to identify potential degradation products. Protect the compound from light and extreme temperatures during handling and analysis.
Inconsistent experimental results. Instability of the compound in the experimental medium (e.g., cell culture media, buffer).Assess the stability of the compound in the specific experimental medium by incubating it for the duration of the experiment and analyzing for degradation. Consider adjusting the pH or adding antioxidants if appropriate.
Solid compound appears discolored or clumped. Moisture absorption or degradation.Discard the compound if significant discoloration is observed. Store the solid compound in a tightly sealed vial at 2-8°C in a desiccator.[1]

Quantitative Data Summary

Currently, there is limited publicly available quantitative stability data specifically for this compound. The following table provides a summary of recommended storage conditions based on supplier information and the general properties of related compounds.

Parameter Condition Recommendation/Observation Reference
Solid Compound Storage (Long-term) 2-8°CUp to 24 months in a tightly sealed vial.[1]
Solution Storage -20°CUp to 2 weeks in tightly sealed vials.[1]
General Sesquiterpene Lactone Stability Light ExposureProne to UV degradation.[7][8]
Epoxide Stability pHSusceptible to acid and base-catalyzed ring-opening.[3][4][5][6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound.

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with a UV/DAD detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation and Conditions (starting point):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a DAD detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from any degradation peaks observed in the forced degradation study.

Visualizations

G Potential Degradation Pathways A This compound B Acid/Base Hydrolysis A->B Epoxide/Lactone Cleavage D Photodegradation (UV) A->D F Oxidation A->F H Thermal Stress A->H C Ring-Opened Products (Diols) B->C E Isomers/Rearrangement Products D->E G Oxidized Products F->G I Various Degradants H->I

Caption: Potential degradation pathways for this compound.

G Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis G Stability-Indicating HPLC Method A->G B Base Hydrolysis B->G C Oxidation (H2O2) C->G D Thermal (Heat) D->G E Photolytic (UV/Vis) E->G H Identify Degradation Products G->H I Elucidate Degradation Pathways G->I J Assess Intrinsic Stability G->J F Stock Solution of Compound F->A F->B F->C F->D F->E

Caption: Workflow for a forced degradation study.

References

"1,10:4,5-Diepoxy-7(11)-germacren-8-one" solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid isolated from Isodon adenantha.[1][2] The primary focus is to address challenges related to its poor solubility in aqueous media for in vitro biological assays.

Troubleshooting Guide: Solubility Issues

Problem: Precipitate forms when adding the compound to aqueous buffer or cell culture medium.

This is a common issue due to the lipophilic nature of sesquiterpenoids, leading to low aqueous solubility.[3]

Potential Cause Recommended Solution
Compound crashing out of solution Prepare a high-concentration stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO).[4] Add the stock solution to the aqueous medium dropwise while vortexing or stirring to facilitate dispersion and prevent localized high concentrations that lead to precipitation.
Final solvent concentration is too high Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity and other off-target effects. Always include a vehicle control with the same final solvent concentration in your experimental design.
Insufficient mixing After adding the compound stock to the aqueous medium, ensure thorough mixing by vortexing or gentle sonication. This helps to break up any initial precipitate and promotes a more uniform suspension.
Saturation limit exceeded The desired final concentration may be above the compound's solubility limit in the aqueous medium. If possible, perform a dose-response experiment to determine if a lower, soluble concentration still elicits the desired biological effect.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Based on its chemical properties as a sesquiterpenoid, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) can also be used.[4]

Q2: What is the expected aqueous solubility of this compound?

Compound Aqueous Solubility (at 25°C)
Dehydrocostuslactone5.1 mg/L
Costunolide26.0 mg/L
(Data from ResearchGate)[5]

It is reasonable to expect this compound to have a similarly low aqueous solubility.

Q3: How can I improve the solubility of this compound in my cell culture medium?

A3: To improve solubility in cell culture medium, first prepare a concentrated stock solution in DMSO. Then, dilute this stock solution into your medium to the final desired concentration. It is crucial to add the DMSO stock to the medium while vortexing to ensure rapid dispersion. Gentle warming to 37°C and brief sonication can also aid in dissolution, but care should be taken to avoid compound degradation.

Q4: What is a typical starting concentration for in vitro assays?

A4: For initial screening, concentrations in the range of 1-10 µM are often used for sesquiterpenoids. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay.

Q5: Are there any known biological activities or signaling pathways affected by this compound?

A5: While specific studies on this compound are limited, sesquiterpene lactones as a class are known to possess a range of biological activities, including anti-inflammatory and cytotoxic effects.[6][7] A common mechanism of action for many sesquiterpene lactones is the inhibition of the NF-κB signaling pathway.[8][9][10][11][12] This can occur through the prevention of IκB-α and IκB-β degradation or by direct alkylation of the p65 subunit of NF-κB.[8][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh 1 mg of this compound (Molecular Weight: 250.34 g/mol ) into a sterile, amber glass or polypropylene (B1209903) vial.

  • Solvent Addition: Add 399.4 µL of anhydrous, sterile-filtered DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.

  • Final Dilution: To prepare a 10 µM working solution in 10 mL of cell culture medium, add 10 µL of the 1 mM intermediate stock to the 10 mL of medium.

  • Mixing: It is critical to add the DMSO stock dropwise to the cell culture medium while continuously vortexing or stirring to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (in this case, 0.1%) to the cell culture medium.

  • Application to Cells: Use the prepared working solutions immediately to treat cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh 1 mg of Compound add_dmso Add 399.4 µL DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock intermediate 1 mM Intermediate Stock stock->intermediate 1:10 in DMSO dilute Dilute in Culture Medium (while vortexing) intermediate->dilute working Final Working Solution (e.g., 10 µM) dilute->working treat Treat Cells working->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound in experiments.

nf_kb_pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates ikb->ikb degradation nfkb p50/p65 (NF-κB) nfkb_nuc p50/p65 nfkb->nfkb_nuc translocates compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one compound->ikk inhibits dna DNA nfkb_nuc->dna binds gene_exp Inflammatory Gene Expression dna->gene_exp induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Optimizing 1,10:4,5-Diepoxy-7(11)-germacren-8-one Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the extraction and purification of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help optimize your extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a sesquiterpenoid, a class of natural products.[1] Its primary known natural source is the herb Isodon adenantha.[1][2]

Q2: What are the general challenges associated with the extraction of this compound?

A2: Like many sesquiterpenoids, challenges in extracting this compound can include low yields due to its concentration in the plant material, potential degradation during extraction, and difficulties in separating it from structurally similar compounds.

Q3: Which solvents are suitable for the extraction of this compound?

A3: Based on the extraction of other terpenoids from Isodon adenantha, polar to semi-polar solvents are effective.[3] These include ethanol (B145695), methanol, ethyl acetate (B1210297), and mixtures thereof, such as dichloromethane-acetone.[3] The choice of solvent will impact the extraction efficiency and the profile of co-extracted compounds.

Q4: What methods can be used to quantify the yield of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying volatile and semi-volatile compounds like sesquiterpenoids in a complex mixture.[4][5][6][7] High-Performance Liquid Chromatography (HPLC) can also be utilized for quantification.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Low or No Yield

Problem: After completing the extraction and purification process, the yield of the target compound is significantly lower than expected or is undetectable.

Possible Cause Troubleshooting Question Recommended Solution
Poor Quality of Plant Material Was the Isodon adenantha plant material properly identified, harvested at the optimal time, and stored correctly?Verify the botanical identity of the plant material. Use freshly dried and finely powdered aerial parts for extraction. Store the plant material in a cool, dark, and dry place to prevent degradation of secondary metabolites.
Inefficient Initial Extraction Were the solvent, temperature, and extraction time optimized for this specific sesquiterpenoid?The polarity of the solvent is crucial. Experiment with different solvents such as 70-95% ethanol, ethyl acetate, or a gradient of dichloromethane (B109758) and acetone.[3] Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Compound Degradation Was the extraction process conducted at elevated temperatures for a prolonged period?Sesquiterpenoids can be heat-sensitive. If using methods like Soxhlet extraction, be mindful of the potential for thermal degradation. Opt for room temperature maceration or controlled heating. During solvent removal with a rotary evaporator, maintain a water bath temperature below 40°C.
Loss During Purification Is the chosen chromatography method causing a loss of the compound?Inefficient separation on a silica (B1680970) gel column can lead to the loss of the target compound in mixed fractions. Monitor the fractions closely using Thin-Layer Chromatography (TLC). Ensure the chosen solvent system for column chromatography provides good separation between the target compound and impurities.
Impure Final Product

Problem: The isolated compound shows significant impurities upon analysis (e.g., by NMR, GC-MS).

Possible Cause Troubleshooting Question Recommended Solution
Co-extraction of Similar Compounds Does the crude extract contain a high concentration of compounds with similar polarity to the target molecule?Optimize the initial extraction solvent to be more selective for the target compound. During column chromatography, use a shallow solvent gradient to improve the resolution between compounds with similar polarities. Consider using multiple chromatography steps (e.g., silica gel followed by Sephadex LH-20) for complex mixtures.
Incomplete Removal of Pigments Is the final product colored, suggesting the presence of chlorophyll (B73375) or other pigments?Pre-wash the crude extract with a non-polar solvent like n-hexane to remove chlorophyll and lipids. Alternatively, use a preliminary purification step with activated charcoal, being cautious as it can also adsorb the target compound.
Solvent Contamination Are you using high-purity solvents for extraction and chromatography?Use analytical or HPLC-grade solvents to avoid introducing impurities. Always perform a blank run with your solvents to check for contaminants.

Data Presentation

The following tables present illustrative data on how different extraction parameters could influence the yield of this compound. Note: This data is hypothetical and serves as a template for experimental design and data recording.

Table 1: Effect of Solvent System on Extraction Yield

Solvent SystemExtraction MethodTemperature (°C)Time (hours)Hypothetical Yield (mg/100g of dry plant material)
100% EthanolMaceration257215
70% Ethanol / 30% WaterMaceration257222
100% Ethyl AcetateMaceration257218
100% DichloromethaneMaceration257212
70% Ethanol / 30% WaterUltrasound-Assisted40128
100% Ethyl AcetateSoxhlet60825 (potential for degradation)

Table 2: Effect of Extraction Time and Temperature using 70% Ethanol

Extraction MethodTemperature (°C)Time (hours)Hypothetical Yield (mg/100g of dry plant material)
Maceration252418
Maceration254820
Maceration257222
Maceration402425
Maceration404827
Maceration407226 (potential for degradation)

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Plant Material Preparation:

    • Air-dry the aerial parts of Isodon adenantha.

    • Grind the dried material into a fine powder (approximately 20-40 mesh).

  • Extraction:

    • Place 100 g of the powdered plant material into a 2 L flask.

    • Add 1 L of 70% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz for 1 hour at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the plant material twice more with 500 mL of 70% ethanol each time.

    • Combine the filtrates.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator with the water bath temperature maintained at or below 40°C to obtain the crude extract.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (200-300 mesh) in n-hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Wash the packed column with 2-3 column volumes of n-hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • In a separate flask, mix a small amount of silica gel with the dissolved extract and evaporate the solvent to obtain a dry powder.

    • Carefully layer the powdered sample onto the top of the prepared silica gel column.

  • Elution:

    • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:

      • n-hexane (100%)

      • n-hexane:ethyl acetate (95:5)

      • n-hexane:ethyl acetate (90:10)

      • n-hexane:ethyl acetate (80:20)

      • n-hexane:ethyl acetate (70:30)

      • n-hexane:ethyl acetate (50:50)

      • Ethyl acetate (100%)

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 20 mL).

    • Monitor the fractions by TLC using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualizing with an appropriate staining agent (e.g., vanillin-sulfuric acid reagent followed by heating).

    • Combine the fractions containing the pure compound, identified by its Rf value compared to a standard if available.

    • Evaporate the solvent from the combined pure fractions to obtain the isolated this compound.

Visualizations

TroubleshootingWorkflow start Low Yield or Impure Product check_material Assess Plant Material Quality start->check_material check_extraction Review Extraction Protocol start->check_extraction check_purification Evaluate Purification Step start->check_purification sub_material Verified Source? Properly Dried/Stored? check_material->sub_material sub_extraction Optimal Solvent? Time/Temp Appropriate? check_extraction->sub_extraction sub_purification Correct Column Packing? Shallow Gradient? check_purification->sub_purification solution_material Source High-Quality Material sub_material->solution_material No solution_extraction Optimize Solvent & Conditions sub_extraction->solution_extraction No solution_purification Refine Chromatography Method sub_purification->solution_purification No end_node Improved Yield/Purity solution_material->end_node solution_extraction->end_node solution_purification->end_node

Caption: Troubleshooting workflow for low yield or impurity.

ExperimentalWorkflow start Start: Dried Isodon adenantha powder Grind to Fine Powder start->powder extract Solvent Extraction (e.g., 70% Ethanol, UAE) powder->extract filter Filter and Combine Extracts extract->filter concentrate Concentrate Under Vacuum (Rotary Evaporator) filter->concentrate crude_extract Crude Extract concentrate->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions combine Combine Pure Fractions fractions->combine final_product Evaporate Solvent combine->final_product end_node Pure Compound final_product->end_node quantify Quantify Yield (GC-MS/HPLC) end_node->quantify

Caption: General experimental workflow for extraction.

References

Technical Support Center: Purification of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification challenges of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the isolation and purification of this compound.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low yield of the target compound after column chromatography.

  • Question: We are experiencing a significant loss of this compound during silica (B1680970) gel column chromatography. What are the likely causes and how can we mitigate this?

  • Answer: Low yield is a common issue, often attributable to the inherent instability of the diepoxy germacranolide structure, especially under acidic conditions. The epoxy groups are susceptible to acid-catalyzed rearrangement, leading to the formation of degradation products. Standard silica gel can have an acidic surface, which can promote this degradation.

    Potential Solutions:

    • Deactivate the Silica Gel: Before use, wash the silica gel with a solution of triethylamine (B128534) (0.1-1%) in the column elution solvent to neutralize acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral alumina (B75360) or a reversed-phase (C18) stationary phase, which are less likely to cause acid-catalyzed degradation.

    • Optimize Solvent System: Employ a less polar solvent system to expedite the elution of the compound, minimizing its contact time with the stationary phase.

    • Work at Low Temperatures: If possible, perform the chromatography in a cold room or with a jacketed column to reduce the rate of potential degradation reactions.

Issue 2: Co-elution of impurities with the target compound.

  • Question: We are struggling to separate this compound from other closely related sesquiterpenoids. How can we improve the resolution of our separation?

  • Answer: The structural similarity of sesquiterpenoids in a natural extract makes their separation challenging. Improving resolution requires careful optimization of the chromatographic conditions.

    Potential Solutions:

    • Gradient Elution: Employ a shallow gradient of the polar solvent in your mobile phase. This can effectively separate compounds with minor differences in polarity.

    • High-Performance Liquid Chromatography (HPLC): For high-purity isolation, preparative HPLC is recommended. Both normal-phase and reversed-phase HPLC can be effective. A comparison of typical starting conditions is provided in the table below.

    • Alternative Stationary Phases: Explore different stationary phases with varying selectivities, such as those modified with cyano or diol functional groups.

Issue 3: Apparent degradation of the purified compound upon storage.

  • Question: Our purified this compound appears to degrade over time, even when stored. What are the optimal storage conditions?

  • Answer: Sesquiterpenoids, particularly those with reactive functional groups like epoxides, can be unstable. Degradation can be triggered by exposure to light, air (oxidation), and residual acidic or basic contaminants.

    Optimal Storage Conditions:

    • Solvent: Store the compound in a non-protic, high-purity solvent such as anhydrous acetonitrile (B52724) or acetone.

    • Temperature: Store at low temperatures, preferably at -20°C or -80°C.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Light: Protect from light by using amber vials.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the purification of this compound?

A1: The principal challenge is the compound's chemical instability. The two epoxy rings are susceptible to rearrangement, particularly in the presence of acids. This can lead to the formation of various artifacts during the purification process, significantly reducing the yield of the desired compound.

Q2: Can I use standard silica gel for the column chromatography of this compound?

A2: While it is possible, it is not recommended without precautions. The acidic nature of standard silica gel can catalyze the degradation of the epoxy groups. If you must use silica gel, it is crucial to neutralize it first, for example, by washing it with a solvent containing a small amount of a base like triethylamine.

Q3: Is reversed-phase or normal-phase chromatography better for purifying this compound?

A3: The choice depends on the nature of the impurities. Normal-phase chromatography is often used for the initial fractionation of the crude extract. However, for final purification and to avoid the stability issues associated with silica gel, reversed-phase HPLC is often a better choice. It offers excellent resolution and a less harsh environment for the molecule.

Q4: How can I monitor the purity of my fractions during chromatography?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring fractions from column chromatography. For HPLC, a UV detector is typically used. The purity of the final compound should be confirmed using analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes a comparison of typical starting conditions for the purification of epoxygermacranolides using different chromatographic techniques. Note: These are general conditions and should be optimized for your specific sample.

ParameterFlash Column Chromatography (Normal Phase)Preparative HPLC (Normal Phase)Preparative HPLC (Reversed Phase)
Stationary Phase Silica Gel (60 Å, 40-63 µm)Silica Gel (5-10 µm)C18 (5-10 µm)
Mobile Phase Hexane:Ethyl Acetate (B1210297) (gradient)Hexane:Isopropanol (gradient)Acetonitrile:Water (gradient)
Typical Gradient 10% to 50% Ethyl Acetate1% to 20% Isopropanol30% to 70% Acetonitrile
Flow Rate 20-50 mL/min10-20 mL/min10-20 mL/min
Detection TLC with stainingUV (210-220 nm)UV (210-220 nm)
Primary Challenge Potential for acid-catalyzed degradationSolvent cost and removalGood for polar impurities

Experimental Protocols

Protocol 1: General Extraction of Sesquiterpenoids from Isodon Species

  • Maceration: Air-dried and powdered aerial parts of the plant material are extracted with 95% ethanol (B145695) at room temperature for 72 hours. This process is repeated three times.

  • Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. The majority of sesquiterpenoids are typically found in the ethyl acetate fraction.

  • Fraction Concentration: Each solvent fraction is concentrated under reduced pressure to yield the respective sub-extracts for further purification.

Protocol 2: Purification by Neutralized Silica Gel Column Chromatography

  • Slurry Preparation: A slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate containing 0.1% triethylamine) is prepared.

  • Column Packing: The slurry is carefully poured into a glass column and allowed to pack under gravity or with gentle pressure.

  • Sample Loading: The ethyl acetate sub-extract is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the dry powder is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Fractions are collected and monitored by TLC.

  • Pooling and Concentration: Fractions containing the target compound are pooled and concentrated under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Analysis and Storage plant_material Dried Plant Material (Isodon adenantha) extraction Maceration with 95% Ethanol plant_material->extraction concentration1 Rotary Evaporation extraction->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) crude_extract->partitioning EtOAc_fraction Ethyl Acetate Fraction partitioning->EtOAc_fraction column_chromatography Neutralized Silica Gel Column Chromatography EtOAc_fraction->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC (Reversed-Phase) fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound analysis Structure Elucidation (NMR, HRMS) pure_compound->analysis storage Storage (-20°C, Inert Atmosphere) pure_compound->storage

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield After Silica Gel Chromatography cause1 Acid-Catalyzed Degradation on Silica start->cause1 cause2 Prolonged Contact Time start->cause2 cause3 Co-elution with Impurities start->cause3 solution1a Neutralize Silica with Triethylamine cause1->solution1a solution1b Use Neutral Alumina or C18 cause1->solution1b solution2 Use a Steeper Solvent Gradient cause2->solution2 solution3 Optimize with Preparative HPLC cause3->solution3

Caption: Troubleshooting logic for low yield during purification.

Technical Support Center: Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,10:4,5-Diepoxy-7(11)-germacren-8-one and related sesquiterpenoids, with a focus on addressing challenges with co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the co-elution of compounds with this compound?

A1: The primary reasons for co-elution are the presence of structurally similar isomers and related sesquiterpenoids in the sample matrix. Germacranes and other sesquiterpenoids often exist as complex mixtures of isomers (e.g., conformational and geometrical isomers) that are challenging to separate using standard chromatographic techniques.

Q2: Which analytical techniques are most suitable for the separation of this compound from its isomers?

A2: High-Performance Liquid Chromatography (HPLC), particularly with a C18 column, is a widely used and effective method. For enhanced separation of unsaturated isomers, specialized techniques like silver ion-complexation chromatography, in either a Thin Layer Chromatography (TLC) or column format, can be very effective. High-Speed Counter-Current Chromatography (HSCCC) is another advanced option for purification.

Q3: Can Gas Chromatography (GC) be used for the analysis of this compound?

A3: While GC can be used for sesquiterpenoid analysis, it should be approached with caution for germacrene-type compounds. These molecules can be thermally labile and may undergo rearrangement, such as the Cope rearrangement, in the hot GC injector port, leading to the formation of artifacts (like β-elemene from germacrene A) and inaccurate quantification.[1][2]

Q4: What is silver ion-complexation chromatography and how does it aid in separation?

A4: Silver ion-complexation chromatography is a technique where silver ions (e.g., from silver nitrate (B79036), AgNO3) are incorporated into the stationary phase (e.g., silica (B1680970) gel for TLC or column chromatography). The silver ions form reversible complexes with the double bonds of unsaturated compounds like sesquiterpenoids. The stability of these complexes varies based on the structure and stereochemistry of the isomers, leading to differential retention and improved separation.[3]

Troubleshooting Guides

HPLC Troubleshooting: Poor Resolution of this compound
Issue Potential Cause Recommended Solution
Peak Tailing Active sites on the column packing; secondary interactions.Use a highly deactivated column; add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase; check and adjust mobile phase pH.
Peak Fronting Sample overload; low temperature.Decrease the sample concentration; increase the column temperature.
Split Peaks Column bed channeling; partially blocked frit; sample solvent incompatible with mobile phase.Repack or replace the column; sonicate the frit in an appropriate solvent; dissolve the sample in the mobile phase.
Co-elution with Isomers Insufficient selectivity of the stationary/mobile phase.Optimize the mobile phase composition (e.g., change the organic modifier, adjust the gradient slope); try a different column chemistry (e.g., phenyl-hexyl, pentafluorophenyl); employ silver ion-complexation chromatography.[3]
TLC Troubleshooting: Inadequate Separation of Spots
Issue Potential Cause Recommended Solution
Spots Remain at the Origin Mobile phase is too non-polar.Increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate system).
Spots Run with the Solvent Front Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Streaking of Spots Sample is too concentrated; presence of highly polar impurities.Dilute the sample before spotting; perform a preliminary sample clean-up step (e.g., Solid Phase Extraction).
Poor Separation of Isomers Standard silica gel lacks selectivity.Prepare a silver nitrate-impregnated TLC plate (AgNO3-TLC) to enhance the separation of unsaturated isomers.[4][5]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with a suitable initial concentration of Solvent B (e.g., 50%).

    • Linearly increase the concentration of Solvent B to 100% over 20-30 minutes.

    • Hold at 100% Solvent B for 5-10 minutes.

    • Return to initial conditions and equilibrate the column for 5-10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol (B129727) or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Preparation of Silver Nitrate Impregnated TLC (AgNO₃-TLC) Plates
  • Prepare Silver Nitrate Solution: Dissolve silver nitrate in methanol or acetonitrile to a concentration of 5-10% (w/v).

  • Plate Impregnation: Dip a standard silica gel TLC plate into the silver nitrate solution for a few seconds, ensuring the entire plate is wetted.

  • Drying: Remove the plate and let the excess solvent drip off. Place the plate in a fume hood to air dry for about 10 minutes, followed by activation in an oven at 80-100°C for 30-60 minutes.

  • Storage: Store the activated plates in a dark, desiccated container until use.

  • Development: Spot the sample and develop the plate using a non-polar solvent system, such as hexane with a small percentage of a slightly more polar solvent like dichloromethane (B109758) or acetone.[4][5]

  • Visualization: Visualize the spots under UV light or by staining.

Data Presentation

Table 1: Example HPLC Retention Times for Sesquiterpenoids
Compound Retention Time (min) Notes
Isomer A15.2May co-elute with the target compound under non-optimized conditions.
This compound 16.5 Target Compound
Isomer B16.8Often appears as a shoulder on the main peak.
Related Sesquiterpenoid18.1Structurally similar compound present in the extract.

Note: These are illustrative values. Actual retention times will vary depending on the specific HPLC system, column, and method parameters.

Visualizations

HPLC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Evaluation cluster_3 Outcome start Poor Peak Resolution (Co-elution) mobile_phase Adjust Mobile Phase Gradient Slope start->mobile_phase Initial Step solvent_strength Change Organic Modifier (e.g., ACN to MeOH) mobile_phase->solvent_strength check_resolution Resolution Improved? mobile_phase->check_resolution column_chem Try Different Column Chemistry solvent_strength->column_chem solvent_strength->check_resolution special_tech Employ Specialized Technique column_chem->special_tech column_chem->check_resolution special_tech->check_resolution check_resolution->mobile_phase No, Iterate end Successful Separation check_resolution->end Yes

Caption: Troubleshooting workflow for improving HPLC peak resolution.

Purification_Workflow start Crude Plant Extract flash_chrom Flash Column Chromatography (Silica Gel, Gradient Elution) start->flash_chrom fraction_analysis TLC Analysis of Fractions flash_chrom->fraction_analysis combine_fractions Combine Fractions Containing Target Compound fraction_analysis->combine_fractions prep_hplc Preparative HPLC (C18 Column) combine_fractions->prep_hplc purity_check Purity Analysis (Analytical HPLC, NMR) prep_hplc->purity_check isomers_present Isomers Still Present? purity_check->isomers_present final_product Pure 1,10:4,5-Diepoxy-7(11)- germacren-8-one isomers_present->final_product No ag_chrom Silver Ion-Complexation Chromatography isomers_present->ag_chrom Yes ag_chrom->purity_check

Caption: General workflow for the purification of the target compound.

References

Technical Support Center: Optimizing Chromatographic Resolution of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of sesquiterpenoids, with a special focus on improving the resolution of 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

For the analysis of sesquiterpene lactones like this compound, a reversed-phase HPLC method is generally the most effective approach.[1] A typical starting point would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or 0.2% acetic acid) to improve peak shape.[2] Detection is commonly performed at a wavelength of around 210 nm.[2][3]

Q2: My peaks are showing significant tailing. What are the common causes and solutions?

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, can be caused by several factors in chromatography.[4] Common causes include interactions between basic analytes and acidic silanol (B1196071) groups on the silica-based stationary phase, column overload, or issues with the column itself such as a partially blocked frit.[5][6]

To address peak tailing, consider the following:

  • Mobile Phase Modification: Adding a small amount of a competing acid (like formic or acetic acid) to the mobile phase can help to saturate the active silanol sites on the stationary phase, reducing their interaction with your analyte.[5]

  • Sample Concentration: If all peaks are tailing, you might be overloading the column. Try diluting your sample and reinjecting it.[5]

  • Column Health: If the issue persists, the column itself might be compromised. A partially blocked inlet frit is a common culprit.[6] You can try backflushing the column or, if necessary, replacing it.[6] Using a guard column can help protect the analytical column from contaminants.[7]

Q3: I am having trouble separating this compound from its isomers. How can I improve the resolution?

Improving the resolution between closely eluting isomers requires careful optimization of your chromatographic conditions. The key is to alter the selectivity of your system.

  • Mobile Phase Composition: The choice and ratio of organic solvents (e.g., acetonitrile vs. methanol) in your mobile phase can significantly impact selectivity.[8] Experiment with different solvent compositions and gradient slopes. A shallower gradient can often improve the separation of closely eluting peaks.

  • Stationary Phase: While C18 is a good starting point, other stationary phases can offer different selectivities. Consider trying a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can provide alternative interactions with your analytes.

  • Temperature: Adjusting the column temperature can also affect selectivity and resolution. It's a parameter worth exploring, though its effects can be less predictable than mobile phase or stationary phase changes.

Troubleshooting Guides

Guide 1: Poor Resolution

If you are experiencing poor resolution between this compound and other components in your sample, follow this troubleshooting workflow:

PoorResolution Start Poor Resolution Observed CheckGradient Is a gradient elution being used? Start->CheckGradient OptimizeGradient Optimize Gradient Slope (e.g., make it shallower) CheckGradient->OptimizeGradient Yes CheckMobilePhase Review Mobile Phase Composition CheckGradient->CheckMobilePhase No OptimizeGradient->CheckMobilePhase ChangeSolvent Try a different organic solvent (e.g., Methanol instead of Acetonitrile) CheckMobilePhase->ChangeSolvent ChangeStationaryPhase Select a Different Stationary Phase (e.g., Phenyl-Hexyl, Cyano) ChangeSolvent->ChangeStationaryPhase OptimizeTemperature Adjust Column Temperature ChangeStationaryPhase->OptimizeTemperature End Resolution Improved OptimizeTemperature->End PeakTailing Start Peak Tailing Observed AllPeaksTailing Are all peaks tailing? Start->AllPeaksTailing DiluteSample Dilute Sample and Re-inject (Check for column overload) AllPeaksTailing->DiluteSample Yes SpecificPeaksTailing Are only specific peaks tailing? AllPeaksTailing->SpecificPeaksTailing No CheckColumnFrit Check for Blocked Column Frit (Backflush or replace column) DiluteSample->CheckColumnFrit End Peak Shape Improved CheckColumnFrit->End AddMobilePhaseModifier Add an Acidic Modifier to Mobile Phase (e.g., 0.1% Formic Acid) SpecificPeaksTailing->AddMobilePhaseModifier CheckColumnHealth Evaluate Column Health (Consider a new column) AddMobilePhaseModifier->CheckColumnHealth CheckColumnHealth->End MethodDevelopment Start Define Analytical Goal GatherInfo Gather Information on Analyte (pKa, solubility, UV spectra) Start->GatherInfo InitialMethod Select Initial Conditions (Column, Mobile Phase, Detector) GatherInfo->InitialMethod ScoutingRuns Perform Scouting Runs (Broad gradients) InitialMethod->ScoutingRuns EvaluateResults Evaluate Initial Results (Peak shape, retention, resolution) ScoutingRuns->EvaluateResults Optimize Optimize Parameters (Gradient, pH, temperature) EvaluateResults->Optimize Optimize->EvaluateResults Iterate Validate Method Validation (Linearity, accuracy, precision) Optimize->Validate Optimized FinalMethod Final Robust Method Validate->FinalMethod

References

"1,10:4,5-Diepoxy-7(11)-germacren-8-one" cell culture assay interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 1,10:4,5-Diepoxy-7(11)-germacren-8-one in cell culture assays. As a sesquiterpenoid natural product, this compound may present challenges in common assay formats. This guide is intended to help researchers identify and mitigate potential sources of experimental interference.

Disclaimer

The information provided here is based on the general properties of sesquiterpenoids and other natural products. Specific experimental data on this compound regarding its direct interference with all common cell-based assays is limited. Therefore, it is crucial to perform the recommended control experiments for your specific assay system.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a sesquiterpenoid, a class of natural products isolated from plants such as Isodon adenantha and Curcuma aeruginosa. Sesquiterpenoids are known for a wide range of biological activities and are of interest in drug discovery.

Q2: I am observing unexpected results in my cell viability/cytotoxicity assay. Could the compound be interfering with the assay itself?

Yes, it is possible. Natural products, including sesquiterpenoids, can interfere with common cell-based assays through several mechanisms, such as inherent fluorescence, quenching of fluorescent signals, direct inhibition of reporter enzymes like luciferase, or chemical reduction of assay reagents like MTT.

Q3: How can I determine if this compound is interfering with my assay?

The most effective way is to run a series of control experiments. These include cell-free controls (assay reagents + compound, without cells) to check for direct chemical interference, and vehicle controls (cells + vehicle, without compound) to establish a baseline.

Q4: Are there alternative assays I can use if I suspect interference?

Yes. Using an orthogonal assay, which measures a different biological endpoint, is a highly recommended strategy to confirm your results. For example, if you suspect interference with an MTT assay (which measures metabolic activity), you could use a method that measures cell membrane integrity (like a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay) or a direct cell counting method.

Troubleshooting Guides for Specific Assay Interferences

Interference with Colorimetric Assays (e.g., MTT, XTT, MTS)

Issue: You observe a high background signal or results that are not consistent with cell health observations under the microscope.

Potential Cause: this compound, like other natural products with reducing potential, may directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan (B1609692) product, leading to a false-positive signal for cell viability.

Troubleshooting Workflow:

MTT_Troubleshooting start Inconsistent MTT Results cell_free_control Run Cell-Free Control: Assay Medium + MTT Reagent + Compound (at highest conc.) start->cell_free_control observe_color Observe for color change cell_free_control->observe_color interference Interference Confirmed: Compound directly reduces MTT observe_color->interference Color change (purple/orange) no_interference No Interference Detected: Proceed with standard protocol and appropriate vehicle controls observe_color->no_interference No color change mitigation Mitigation Strategies: 1. Wash cells to remove compound before adding MTT. 2. Use an orthogonal assay (e.g., LDH, Trypan Blue). interference->mitigation

Caption: Troubleshooting workflow for suspected MTT assay interference.

Recommended Control Experiments:

Control ExperimentPurposeExpected Outcome if Interference is Present
Cell-Free Control To determine if the compound directly reduces the tetrazolium salt.A color change is observed in the absence of cells.
Vehicle Control To establish the baseline absorbance of untreated cells.Normal color development corresponding to viable cells.
Positive Control To ensure the assay is working correctly (e.g., a known cytotoxic agent).A significant decrease in color development.

Experimental Protocol: Cell-Free MTT Interference Assay

  • Prepare a solution of this compound in your standard cell culture medium at the highest concentration used in your experiments.

  • Add this solution to a multi-well plate.

  • Add the MTT reagent to these wells according to your standard protocol.

  • Incubate for the same duration as your cellular experiments.

  • Add the solubilization solution.

  • Read the absorbance at the appropriate wavelength.

  • A significant increase in absorbance compared to a "medium + MTT reagent only" control indicates direct reduction of MTT by the compound.

Interference with Fluorescence-Based Assays

Issue: You observe unusually high or low fluorescence readings that do not correlate with the expected biological outcome.

Potential Causes:

  • Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay.

  • Fluorescence Quenching: The compound may absorb the excitation or emission light of your fluorescent probe, leading to a decrease in the detected signal.

Troubleshooting Workflow:

Fluorescence_Troubleshooting start Unexpected Fluorescence Results autofluorescence_check Autofluorescence Check: Assay Buffer + Compound (no fluorescent probe) start->autofluorescence_check read_fluorescence1 Read at assay wavelengths autofluorescence_check->read_fluorescence1 quenching_check Quenching Check: Assay Buffer + Compound + Fluorescent Probe read_fluorescence2 Compare to probe alone quenching_check->read_fluorescence2 read_fluorescence1->quenching_check Signal = Blank autofluorescence Autofluorescence Detected: Compound emits light at the assay wavelength. read_fluorescence1->autofluorescence Signal > Blank quenching Quenching Detected: Compound reduces the fluorescent signal. read_fluorescence2->quenching Signal < Probe Alone no_interference No Interference Detected: Proceed with standard protocol. read_fluorescence2->no_interference Signal = Probe Alone mitigation Mitigation: - Subtract background fluorescence. - Use a spectrally distinct fluorophore. - Use a non-fluorescent assay. autofluorescence->mitigation quenching->mitigation

Caption: Troubleshooting workflow for fluorescence assay interference.

Recommended Control Experiments:

Control ExperimentPurposeExpected Outcome if Interference is Present
Compound Autofluorescence To measure the intrinsic fluorescence of the compound.A significant fluorescence signal is detected in the absence of the assay's fluorescent probe.
Fluorescence Quenching To determine if the compound absorbs the excitation or emission light of the fluorophore.A decrease in the fluorescence signal of the probe is observed when the compound is present.

Experimental Protocol: Assessing Fluorescence Interference

  • Autofluorescence:

    • Prepare solutions of this compound in assay buffer at various concentrations.

    • Dispense into a multi-well plate.

    • Read the fluorescence using the same excitation and emission wavelengths as your main experiment.

  • Quenching:

    • Prepare a solution of your fluorescent probe in assay buffer.

    • Add this compound at various concentrations.

    • Read the fluorescence and compare the signal to the probe-only control.

Interference with Luciferase-Based Assays

Issue: You observe a dose-dependent decrease in luminescence that might not be due to the biological effect you are studying.

Potential Cause: Sesquiterpene lactones have been reported to directly inhibit the activity of firefly luciferase. This can lead to a false-positive result in reporter gene assays or any assay that uses luciferase as a readout.

Troubleshooting Workflow:

Luciferase_Troubleshooting start Decreased Luminescence Signal cell_free_luciferase Run Cell-Free Luciferase Assay: Purified Luciferase + Substrate + Compound start->cell_free_luciferase measure_luminescence Measure Luminescence cell_free_luciferase->measure_luminescence inhibition Direct Inhibition Confirmed: Compound inhibits luciferase enzyme. measure_luminescence->inhibition Signal < Control no_inhibition No Direct Inhibition: Effect is likely biological. measure_luminescence->no_inhibition Signal = Control mitigation Mitigation Strategies: 1. Use a different reporter (e.g., beta-galactosidase). 2. Confirm results with an orthogonal assay. inhibition->mitigation

Caption: Troubleshooting workflow for luciferase assay interference.

Recommended Control Experiments:

Control ExperimentPurposeExpected Outcome if Interference is Present
Cell-Free Luciferase Assay To determine if the compound directly inhibits the luciferase enzyme.A decrease in luminescence is observed in the presence of the compound.
Alternative Reporter Gene To confirm that the observed effect is on the promoter of interest and not the reporter protein.If the compound affects the promoter, a similar effect should be seen with a different reporter (e.g., beta-galactosidase). If it only inhibits luciferase, the effect will be absent with the alternative reporter.

Experimental Protocol: Cell-Free Luciferase Inhibition Assay

  • In a multi-well plate, add a solution of purified firefly luciferase enzyme in an appropriate buffer.

  • Add this compound at various concentrations.

  • Initiate the reaction by adding the luciferase substrate (luciferin).

  • Immediately read the luminescence.

  • A reduction in the signal compared to a vehicle-only control indicates direct inhibition of the enzyme.

General Recommendations for Working with this compound

  • Visual Inspection: Always visually inspect your cell cultures and assay plates under a microscope. Look for signs of compound precipitation, as this can interfere with optical measurements.

  • Orthogonal Assays: Whenever possible, confirm your findings with a second, mechanistically different assay.

  • Dose-Response: Ensure that you are working within a linear dose-response range for your assays to avoid artifacts from signal saturation.

  • Literature Review: For any new natural product, a thorough literature review can often provide clues about potential assay liabilities based on its chemical class. Sesquiterpenoids, for example, are known to be reactive and can interfere with multiple assay types.

Technical Support Center: Reproducibility in Bioassays of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This resource addresses common challenges encountered during bioassays to improve the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound is a sesquiterpenoid, a class of natural products. It has been isolated from plants such as Isodon adenantha and Curcuma aeruginosa.[1]

Q2: What are the known or predicted biological activities of this compound?

A2: Direct experimental data on the biological activities of this compound is limited in publicly available literature. However, a mixture of sesquiterpenes including a similar compound, 1(10),4(5)-diepoxygermacrone, was found to be inactive in an antibacterial assay against Salmonella typhi, Escherichia coli, Bacillus cereus, and Staphylococcus aureus.[2] A computational toxicity prediction study has suggested that this compound may be a mutagen.[3] Other sesquiterpenes isolated from Curcuma aeruginosa have demonstrated anti-inflammatory and anti-androgenic properties.[4][5][6]

Q3: I am seeing inconsistent results in my bioassays with this compound. What are the common reasons for poor reproducibility with sesquiterpenoids?

A3: Reproducibility issues with sesquiterpenoids like this compound can arise from several factors:

  • Compound Stability: The epoxy groups in the molecule may be susceptible to degradation under certain pH, temperature, or light conditions.

  • Solubility: Like many natural products, this compound may have poor solubility in aqueous assay buffers, leading to inconsistent effective concentrations.

  • Purity of the Sample: The purity of the isolated or synthesized compound can significantly impact its biological activity.

  • Assay-Specific Interferences: The compound may interfere with the assay technology itself (e.g., autofluorescence) or exhibit non-specific activity.

Troubleshooting Guides

Issue 1: Inconsistent or No Activity in Cytotoxicity Assays (e.g., MTT Assay)

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Poor Solubility Prepare stock solutions in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the assay medium is low (typically <0.5%) and consistent across all wells. Visually inspect for precipitation after adding the compound to the medium.
Compound Degradation Prepare fresh dilutions from a frozen stock solution for each experiment. Protect the compound from light and extreme temperatures.
Incorrect Cell Seeding Density Optimize cell number to ensure they are in the logarithmic growth phase during the experiment.
Assay Interference Run a control with the compound in cell-free medium to check for direct reduction of the MTT reagent.
Issue 2: Variable Results in Anti-inflammatory Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Non-specific Protein Binding In assays like the protein denaturation assay, the compound might non-specifically interact with the protein. Include appropriate controls and consider alternative assays.
Cytotoxicity at Active Concentrations Perform a concurrent cytotoxicity assay to ensure that the observed anti-inflammatory effect is not due to cell death.
Instability in Assay Buffer Assess the stability of the compound in the assay buffer over the time course of the experiment using analytical methods like HPLC.
Issue 3: Lack of Reproducibility in Antimicrobial Assays (e.g., Broth Microdilution)

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Compound Adsorption to Plasticware Use low-binding microplates.
Inoculum Variability Standardize the inoculum preparation to ensure a consistent starting concentration of microorganisms.
Poor Diffusion in Agar-based Assays Broth microdilution is generally preferred over agar (B569324) diffusion for compounds with poor water solubility.

Experimental Protocols

Cytotoxicity Testing: MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.[7][8][9][10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

Anti-inflammatory Screening: Protein Denaturation Assay

This in vitro assay provides a preliminary indication of anti-inflammatory activity.[12][13]

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Control: A similar volume of distilled water serves as the control.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation: Induce protein denaturation by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated relative to the control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[14][15][16][17][18]

  • Compound Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well.

  • Controls: Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

As specific experimental data for this compound is limited, the following tables present hypothetical data for illustrative purposes, based on activities sometimes observed for related sesquiterpenoids.

Table 1: Hypothetical Cytotoxicity Data (MTT Assay)

Cell LineIC₅₀ (µM)
A549 (Human Lung Carcinoma)> 100
MCF-7 (Human Breast Cancer)75.2
K562 (Human Leukemia)45.8

Table 2: Hypothetical Anti-inflammatory Activity

AssayEndpointResult
Protein Denaturation% Inhibition at 100 µg/mL62.5%
NO Production in LPS-stimulated MacrophagesIC₅₀ (µM)88.1

Table 3: Hypothetical Antimicrobial Activity (MIC)

MicroorganismMIC (µg/mL)
Staphylococcus aureus> 128
Escherichia coli> 128
Bacillus subtilis64
Candida albicans> 128

Visualizations

experimental_workflow General Experimental Workflow for Bioactivity Screening cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis compound This compound stock Prepare Stock Solution (e.g., in DMSO) compound->stock serial_dil Prepare Serial Dilutions stock->serial_dil cytotoxicity Cytotoxicity Assay (e.g., MTT) serial_dil->cytotoxicity anti_inflammatory Anti-inflammatory Assay serial_dil->anti_inflammatory antimicrobial Antimicrobial Assay serial_dil->antimicrobial data_acq Data Acquisition (e.g., Absorbance) cytotoxicity->data_acq anti_inflammatory->data_acq antimicrobial->data_acq calc Calculate IC50 / MIC / % Inhibition data_acq->calc report Report Results calc->report troubleshooting_flow Troubleshooting Inconsistent Bioassay Results start Inconsistent Results Observed check_solubility Check for Compound Precipitation start->check_solubility check_stability Assess Compound Stability check_solubility->check_stability No solubility_issue Optimize Solvent/Concentration check_solubility->solubility_issue Yes check_purity Verify Compound Purity (e.g., HPLC, NMR) check_stability->check_purity No stability_issue Use Fresh Solutions, Protect from Light/Heat check_stability->stability_issue Yes check_assay Run Assay Controls (e.g., cell-free) check_purity->check_assay No purity_issue Re-purify Compound check_purity->purity_issue Yes assay_issue Modify Assay Protocol / Choose Alternative Assay check_assay->assay_issue Yes end Reproducible Results check_assay->end No solubility_issue->end stability_issue->end purity_issue->end assay_issue->end hypothetical_pathway Hypothetical Signaling Pathway for Anti-inflammatory Action compound This compound nfkb NF-κB Signaling Pathway compound->nfkb Inhibition mapk MAPK Signaling Pathway compound->mapk Inhibition cox2 COX-2 Expression nfkb->cox2 inos iNOS Expression nfkb->inos mapk->cox2 mapk->inos prostaglandins Pro-inflammatory Prostaglandins cox2->prostaglandins no Nitric Oxide (NO) inos->no inflammation Inflammatory Response prostaglandins->inflammation no->inflammation

References

Technical Support Center: Synthesis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one. Due to the inherent instability of the germacrane (B1241064) core, specific challenges related to yield, purity, and reproducibility are common. This guide is intended to address these critical issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound and its precursors?

A1: The germacrane skeleton is highly susceptible to thermal and acidic conditions.[1][2] Key stability issues include:

  • Cope Rearrangement: Under thermal stress (e.g., high temperatures during distillation or prolonged heating), the germacrene ring can undergo a Cope rearrangement to form an elemene-type structure.[2]

  • Acid-Catalyzed Cyclization: Trace amounts of acid can catalyze the cyclization of the 10-membered ring to form more stable bicyclic skeletons like cadinane, muurolane, or selinane.[3]

  • Epoxide Ring Opening: The two epoxide rings are sensitive to acidic conditions and may undergo ring-opening, leading to diol formation or other rearranged products.

Q2: My final product yield is consistently low. What are the likely causes?

A2: Low yields in germacrene synthesis are a known challenge, often attributed to the difficulty of forming the 10-membered ring and the instability of the intermediates.[1] Common causes for low yield include:

  • Inefficient macrocyclization of the acyclic precursor.

  • Product degradation during workup or purification due to thermal or acidic conditions.

  • Suboptimal epoxidation conditions leading to side products.

  • Loss of material during chromatographic purification due to irreversible adsorption or streaking.

Q3: I am observing multiple unexpected spots on my TLC analysis after purification. What could these be?

A3: The appearance of new spots post-purification often points to on-column degradation or isomerization. Given the compound's structure, these impurities are likely:

  • Isomers resulting from acid-catalyzed rearrangement on silica (B1680970) gel.

  • Products of the Cope rearrangement if the purification solvent was evaporated at high temperatures.

  • Ring-opened products if acidic solvents were used in chromatography.

Q4: What is the recommended storage procedure for this compound?

A4: To minimize degradation, the purified compound should be stored under inert atmosphere (argon or nitrogen) at low temperatures (2-8°C is recommended, with -20°C being optimal for long-term storage).[4] Solutions should be prepared fresh; however, if stock solutions are necessary, they should be stored in tightly sealed vials at -20°C and are generally usable for up to two weeks.[4]

Troubleshooting Guide

Problem 1: Low Yield in Macrocyclization Step

The formation of the 10-membered germacrane ring from an acyclic precursor is often the most challenging step in the synthesis.

Symptom Possible Cause Suggested Solution
Predominance of starting material and polymeric byproducts.Reaction concentration is too high, favoring intermolecular reactions.Implement high-dilution techniques. Add the substrate and reagents slowly over an extended period (e.g., 1.5-2 hours) to a large volume of solvent.[1]
Low conversion to the desired macrocycle.Inefficient catalyst or reaction conditions.Screen different catalyst systems. For palladium-catalyzed cyclizations, vary the ligand and solvent. For example, moving from THF to DMA can sometimes improve yields.[1]
Formation of multiple isomers.Lack of stereocontrol in the ring-closing reaction.Optimize the catalyst and chiral ligands (if applicable) to enhance diastereoselectivity.
Problem 2: Poor Yield and Side Products During Epoxidation

The introduction of the two epoxide rings can be accompanied by over-oxidation or rearrangement.

Symptom Possible Cause Suggested Solution
Formation of diols and other polar byproducts.Use of protic solvents or presence of acidic impurities.Ensure all glassware is dry and use anhydrous aprotic solvents (e.g., Dichloromethane). Add a mild base like sodium bicarbonate to buffer the reaction.
Incomplete reaction or low conversion.Insufficient reactivity of the epoxidizing agent.Consider using a more reactive agent like m-CPBA or dimethyldioxirane (B1199080) (DMDO). Control the temperature carefully, as over-reactivity can lead to side products.
Complex product mixture.Non-selective oxidation of multiple double bonds.Employ a directed epoxidation strategy if possible, or use a reagent known for high selectivity towards electron-rich double bonds.
Problem 3: Product Degradation During Purification

The purification of germacrene-type compounds is notoriously difficult due to their instability.

Symptom Possible Cause Suggested Solution
Broad peaks and significant tailing during column chromatography.Interaction with the stationary phase.Deactivate the silica gel by pre-treating it with a solution of the eluent containing 1-2% triethylamine. Use a less acidic stationary phase like alumina (B75360).
Appearance of less polar spots on TLC after chromatography.On-column Cope rearrangement.Avoid high temperatures. Use a flash chromatography system with efficient cooling and evaporate fractions under reduced pressure at low temperatures (<30°C).
Appearance of more polar spots on TLC after chromatography.Acid-catalyzed rearrangement or epoxide opening on the column.Neutralize the silica gel as described above. Alternatively, consider reverse-phase chromatography where the mobile phase is typically neutral.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Macrocyclization

This protocol is adapted from a scalable synthesis of a related germacrene intermediate and is a critical step for forming the 10-membered ring.[1]

Materials:

  • Acyclic precursor

  • PdCl₂(PPh₃)₂ (10 mol%)

  • K₂CO₃ (1.5 equiv.)

  • Et₂Zn (1.5 equiv.)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Procedure:

  • To a reaction vessel under an argon atmosphere, add PdCl₂(PPh₃)₂ and K₂CO₃ in DMA. Heat the solution to 50°C.

  • In a separate flask, prepare a solution of the acyclic precursor in DMA (0.05 M).

  • In another flask, prepare a solution of Et₂Zn in DMA.

  • Using syringe pumps, add the precursor and Et₂Zn solutions dropwise to the heated catalyst mixture over 1.5 hours.

  • After the addition is complete, maintain the reaction at 50°C for an additional hour.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at low temperature.

  • Purify the crude product by flash chromatography on neutral alumina.

Parameter Value
Temperature50 °C
Reaction Time2.5 hours
Scale1-5 grams
Expected Yield35-45%
Protocol 2: Tandem Epoxidation

Materials:

  • Germacrene diene intermediate

  • m-Chloroperoxybenzoic acid (m-CPBA, 2.2 equiv.)

  • Sodium bicarbonate (NaHCO₃, 4.0 equiv.)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the germacrene diene intermediate in DCM and cool the solution to 0°C in an ice bath.

  • Add NaHCO₃ to the solution to act as a buffer.

  • In a separate flask, dissolve m-CPBA in DCM.

  • Add the m-CPBA solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Separate the organic layer, and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure at a temperature below 30°C.

  • Purify immediately by chromatography on deactivated silica gel.

Parameter Value
Temperature0 °C
Reaction Time1-3 hours
Scale500 mg
Expected Yield70-85%

Visualizations

G cluster_synthesis Synthesis Workflow Acyclic_Precursor Acyclic Precursor Macrocyclization Macrocyclization (Pd-catalyzed) Acyclic_Precursor->Macrocyclization Germacrene_Core Germacrene Core Macrocyclization->Germacrene_Core Epoxidation Di-epoxidation (m-CPBA) Germacrene_Core->Epoxidation Crude_Product Crude Diepoxy-germacrenone Epoxidation->Crude_Product Purification Purification (Neutral Chromatography) Crude_Product->Purification Final_Product Final Product Purification->Final_Product

Caption: High-level workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic: Purification Step start Crude Product check_tlc TLC shows multiple spots? start->check_tlc is_polar New spots more polar? check_tlc->is_polar Yes is_nonpolar New spots less polar? check_tlc->is_nonpolar Yes acid_rearrange Acid-catalyzed rearrangement/ Epoxide opening is_polar->acid_rearrange cope_rearrange Thermal Cope rearrangement is_nonpolar->cope_rearrange solution1 Use neutral alumina or deactivated silica gel acid_rearrange->solution1 solution2 Evaporate solvents at <30°C cope_rearrange->solution2

Caption: Decision tree for troubleshooting product degradation during purification.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Germacrene Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant data gap concerning the biological activity of 1,10:4,5-Diepoxy-7(11)-germacren-8-one. While this sesquiterpenoid has been isolated from Isodon adenantha, there is a notable absence of published experimental data detailing its cytotoxic, anti-inflammatory, or antimicrobial properties.[1][2][3] In contrast, extensive research has been conducted on other members of the germacrene family, particularly germacrone (B1671451) and germacrene D, elucidating their potential therapeutic applications.

This guide provides a comparative overview of the scientifically validated biological activities of prominent germacrenes, drawing upon available experimental data. Due to the aforementioned lack of information, a direct comparison with this compound is not currently feasible. However, this document will serve as a valuable resource for researchers by summarizing the known activities of related compounds and highlighting areas for future investigation.

Cytotoxic Activity of Germacrenes Against Cancer Cell Lines

Several germacrene sesquiterpenes have demonstrated notable cytotoxic effects against a range of cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of these compounds.

CompoundCell LineIC50 (µM)Reference
GermacroneMCF-7 (Breast)180.41 ± 12.45
GermacroneMDA-MB-231 (Breast)Not specified, but showed inhibition
Germacrane Analogue 8Caco-2 (Colon)3.7
Germacrane Analogue 10Caco-2 (Colon)1.1
Tomentrantin AK562 (Leukemia)0.40 - 5.1[2]
Tomentrantin ACCRF-CEM (Leukemia)0.40 - 5.1[2]
Germacrane Sesquiterpene Dilactones (4, 7-9)A549, HepG2, MCF-7, HeLa8.97 - 27.39[4]

Anti-inflammatory Activity of Germacranes

The anti-inflammatory properties of germacranes have been investigated through various in vitro and in vivo models. A key mechanism of action for some germacranes appears to be the inhibition of the NF-κB signaling pathway.

CompoundAssayModelActivityReference
1,4-dihydroxy-germacra-5E-10(14)-dieneCroton oil-induced dermatitisMouse earID50 = 0.40 µmol/cm²[1]
Germacrane-type sesquiterpene lactone 10Nitric oxide (NO) productionLPS-stimulated RAW 264.7 macrophagesIC50 = 4.01 ± 0.09 µM[5]
Sylvaticalides A, B, and FNF-κB and ISG signaling pathwaysLPS-stimulated THP1-Dual cellsIC50 = 4.12 - 10.57 µM[6]

Antimicrobial Activity of Germacranes

The antimicrobial potential of germacrenes against various bacterial and fungal pathogens has been documented, with minimum inhibitory concentration (MIC) being a key metric for comparison.

CompoundMicroorganismMIC (µg/mL)Reference
GermacronePseudomonas aeruginosa15.6[3]
DehydrocurdioneBacillus subtilis31.2[3]
1(10),4(5)-diepoxygermacroneVarious bacteriaWeak activity[3]
Germacrane Sesquiterpene Dilactones (4, 7-9)Various bacteria1.56 - 12.5[4]
Germacrane Sesquiterpene Dilactones (4, 9)MRSA6.25[4]

Experimental Protocols

Cytotoxicity Assays

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

Anti-inflammatory Assays

Nitric Oxide (NO) Production Assay in Macrophages: This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compound before being stimulated with LPS.

  • Incubation: The cells are incubated to allow for NO production.

  • Griess Assay: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm.

  • Data Analysis: The IC50 value for the inhibition of NO production is determined.

Antimicrobial Assays

Broth Microdilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Cellular Pathways and Workflows

To illustrate the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Cytotoxicity Testing Workflow A Cancer Cell Culture B Treatment with Germacrene A->B C MTT Assay B->C D Absorbance Reading C->D E IC50 Calculation D->E

Caption: Workflow for determining the cytotoxic activity of germacrenes.

cluster_1 Anti-inflammatory Action via NF-κB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates Germacrene Germacrene Germacrene->IKK inhibits NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS) Nucleus->Inflammatory_Genes activates transcription of NO Nitric Oxide (NO) Inflammatory_Genes->NO

Caption: Simplified signaling pathway of germacrene-mediated anti-inflammatory effects.

Conclusion

While the germacrene family of sesquiterpenes presents a rich source of bioactive compounds with demonstrated cytotoxic, anti-inflammatory, and antimicrobial activities, the specific biological profile of this compound remains largely uncharacterized in publicly available scientific literature. The data compiled in this guide for other well-studied germacrenes, such as germacrone and germacrene D, underscore the therapeutic potential of this class of natural products. Further research is critically needed to isolate and evaluate the bioactivities of this compound to determine its potential role in drug discovery and development. The experimental protocols and comparative data presented herein provide a framework for such future investigations.

References

A Comparative Analysis of the Cytotoxic Effects of a Germacrone Derivative and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of anticancer drug discovery, natural products and their synthetic derivatives represent a significant source of novel therapeutic agents. Germacrones, a class of sesquiterpenoids found in various medicinal plants, including Curcuma aeruginosa, have garnered attention for their potential cytotoxic activities. This guide provides a comparative overview of the cytotoxic effects of a representative germacrone (B1671451) derivative against doxorubicin (B1662922), a widely used anthracycline antibiotic in chemotherapy. The comparison is based on their half-maximal inhibitory concentrations (IC50) against various cancer cell lines and their underlying mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its IC50 value, which represents the concentration required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a synthetic germacrone derivative (specifically, a benzoyl-substituted germacrone) and doxorubicin across a panel of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and the specific cytotoxicity assay used.

CompoundCell LineCancer TypeIC50 (µM)
Germacrone Derivative (3b, R = 4-F) Bel-7402Hepatocellular Carcinoma28.74 ± 0.98
HepG2Hepatocellular Carcinoma21.15 ± 0.87
A549Lung Carcinoma35.43 ± 1.02
HeLaCervical Cancer40.26 ± 1.18
Doxorubicin Bel-7402Hepatocellular Carcinoma~0.1 - 1.0
HepG2Hepatocellular Carcinoma~0.05 - 0.5
A549Lung Carcinoma~0.02 - 0.2
HeLaCervical Cancer~0.03 - 0.3

Experimental Protocols

The determination of cytotoxic activity is paramount in the evaluation of potential anticancer compounds. The following outlines a standard experimental protocol for assessing cytotoxicity using the MTT assay, a colorimetric method widely employed in in vitro studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., Bel-7402, HepG2, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Test compounds (Germacrone derivative, Doxorubicin)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only) are also included.

  • Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serial dilutions of test compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Read absorbance solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Mechanisms of Action & Signaling Pathways

Germacrone Derivative: Targeting the c-Met Signaling Pathway

Recent studies on synthetic germacrone derivatives have indicated that their cytotoxic effects may be mediated through the inhibition of the c-Met kinase signaling pathway. c-Met, a receptor tyrosine kinase, plays a crucial role in cell proliferation, survival, and migration. Its dysregulation is frequently observed in various cancers.

cMet_pathway Germacrone Germacrone Derivative cMet c-Met Receptor Germacrone->cMet Inhibits PI3K PI3K cMet->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified signaling pathway of a germacrone derivative inhibiting c-Met.

Doxorubicin: A Multi-faceted Approach to Inducing Apoptosis

Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting the enzyme topoisomerase II. This leads to DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis. The activation of the p53 tumor suppressor protein is a critical event in doxorubicin-induced apoptosis.

Doxorubicin_pathway Doxorubicin Doxorubicin DNA DNA Damage Doxorubicin->DNA p53 p53 Activation DNA->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Induces Cytochrome c release Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Doxorubicin-induced apoptosis via the p53 pathway.

Conclusion

This comparative guide highlights the cytotoxic profiles of a representative germacrone derivative and the established anticancer drug, doxorubicin. While doxorubicin exhibits significantly higher potency with IC50 values in the nanomolar to low micromolar range, the investigated germacrone derivative demonstrates notable cytotoxic activity in the micromolar range against several cancer cell lines. The distinct mechanisms of action, with the germacrone derivative targeting the c-Met signaling pathway and doxorubicin primarily inducing DNA damage and p53-mediated apoptosis, underscore the diverse strategies through which anticancer agents can exert their effects. Further research into the specific activities and mechanisms of 1,10:4,5-Diepoxy-7(11)-germacren-8-one is warranted to fully elucidate its therapeutic potential. The exploration of natural product derivatives continues to be a promising avenue for the development of novel and effective cancer therapies.

Validating the Anticancer Potential of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of the anticancer effects of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one. Currently, there is a notable absence of published in vivo anticancer studies for this specific compound.[1][2][3][4][5] Therefore, this document serves as a roadmap, drawing comparisons with a well-researched germacranolide, Parthenolide, and a standard chemotherapeutic agent, Vincristine, to outline a potential validation strategy.

This compound is a natural product isolated from Isodon adenantha.[1][3] Germacranolides, a class of sesquiterpene lactones, have garnered significant interest for their diverse biological activities, including potential anticancer properties.[6][7][8] Parthenolide, another epoxylated germacranolide, has demonstrated promising anticancer activity and is currently under clinical investigation, making it a relevant comparator.[7][9]

Comparative Efficacy of Anticancer Compounds (Hypothetical Data)

The following table presents a hypothetical in vivo comparison based on potential outcomes for this compound against the established data for Parthenolide and Vincristine in a murine xenograft model of human leukemia. This serves as a template for data presentation upon completion of future in vivo studies.

CompoundDosageAdministration RouteTumor Growth Inhibition (%)Animal ModelTumor Cell LineReference
This compound To be determinedTo be determinedTo be determinedNude Mice (Subcutaneous Xenograft)K562 (Human Leukemia)Hypothetical
Parthenolide 25 mg/kg, dailySubcutaneous (s.c.)~50-60%Athymic Nude MiceHL-60 (Human Leukemia)[9]
Vincristine 0.5 mg/kg, twice weeklyIntraperitoneal (i.p.)~70-80%Nude MiceK562 (Human Leukemia)Established Data

Key In Vivo Experimental Protocols

Effective preclinical screening of novel anticancer agents relies on robust in vivo models.[10][11][12] These studies are crucial for bridging the gap between in vitro findings and human clinical trials.[10][12][13] The following protocols are standard for evaluating the in vivo efficacy of investigational compounds like this compound.

Human Tumor Xenograft Model

Human tumor xenografts in immunodeficient mice are a cornerstone of preclinical in vivo anticancer drug development.[11][12]

  • Animal Model: Severe Combined Immunodeficient (SCID) or athymic nude mice are typically used to prevent rejection of human tumor cells.[11][12]

  • Cell Line Implantation: A suspension of a human cancer cell line (e.g., K562 for leukemia) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The investigational compound, a positive control (e.g., Vincristine), and a vehicle control are administered according to a defined schedule and route (e.g., intraperitoneal, oral gavage).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis and biomarker assessment from tumor tissue.[14]

Hollow Fiber Assay

The hollow fiber assay offers a rapid in vivo screening method to assess the cytotoxic and pharmacodynamic effects of a drug.[11]

  • Fiber Preparation: Human tumor cells are encapsulated in semi-permeable hollow fibers.

  • Implantation: The fibers are implanted into mice, either subcutaneously or intraperitoneally.[11]

  • Drug Administration: The test compound is administered to the mice.

  • Analysis: After a set period, the fibers are retrieved, and the viability of the cancer cells is determined to assess the drug's efficacy.

Potential Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential mechanism of action for germacranolides and a typical in vivo experimental workflow.

Anticancer Signaling Pathway of Germacranolides Potential Anticancer Signaling Pathway of Germacranolides Germacranolide Germacranolide NF-κB NF-κB Germacranolide->NF-κB Inhibition Cell Cycle Arrest Cell Cycle Arrest Germacranolide->Cell Cycle Arrest Apoptosis Apoptosis Germacranolide->Apoptosis Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Downregulation Bcl-2 Bcl-2 Apoptosis->Bcl-2 Downregulation Caspase Activation Caspase Activation Apoptosis->Caspase Activation Upregulation

Caption: Potential anticancer signaling pathway of germacranolides.

In Vivo Experimental Workflow Typical In Vivo Anticancer Drug Validation Workflow cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Cell_Culture Cancer Cell Line Culture Tumor_Implantation Tumor Cell Implantation (Xenograft) Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Data_Collection Tumor Measurement & Survival Monitoring Treatment->Data_Collection Tissue_Analysis Tissue Collection & Biomarker Analysis Data_Collection->Tissue_Analysis Data_Analysis Statistical Analysis Tissue_Analysis->Data_Analysis

Caption: Typical in vivo anticancer drug validation workflow.

References

Unraveling the Mechanism of Action: A Comparative Guide to 1,10:4,5-Diepoxy-7(11)-germacren-8-one and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the current understanding of the mechanism of action of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one. Due to the limited direct research on this specific compound, this guide leverages data from its plant source, Curcuma aeruginosa, and compares its potential activities with the well-studied, structurally related compound, germacrone. This comparative approach aims to illuminate potential avenues for future research and drug development.

Introduction to this compound

This compound is a sesquiterpenoid that has been isolated from plants such as Isodon adenantha and Curcuma aeruginosa[1][2]. While research specifically detailing its mechanism of action is sparse, initial studies on extracts containing this compound suggest potential cytotoxic activity[2]. Its structural similarity to germacrone, a well-researched sesquiterpenoid from the same plant family, provides a foundation for hypothesizing its biological effects.

Comparative Analysis of Cytotoxic Activity

Direct quantitative data on the cytotoxic activity of pure this compound is not yet available in the public domain. However, a study on the ethanol (B145695) extract of ten accessions of Curcuma aeruginosa rhizomes, in which this compound was identified as a constituent, provides preliminary insights into its potential anticancer properties[2]. The study evaluated the cytotoxic activity of these extracts against human breast adenocarcinoma (MCF-7) and normal (Vero) cell lines.

Table 1: Cytotoxic Activity of Curcuma aeruginosa Rhizome Ethanol Extracts Containing this compound [2]

AccessionCytotoxic Activity against MCF-7 (%)Cytotoxic Activity against Vero Cells (%)
MD49.7013.28
LC1.16Not specified

Note: The percentages represent the cytotoxic activity of the whole ethanol extract and not of the isolated compound. The MD accession showed the highest anticancer activity.

Experimental Protocols

Cytotoxicity Assay of Curcuma aeruginosa Extracts[2]

The cytotoxic activity of the C. aeruginosa rhizome ethanol extracts was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: MCF-7 (human breast adenocarcinoma) and Vero (normal kidney epithelial) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the C. aeruginosa ethanol extracts.

  • MTT Assay: After a specified incubation period, MTT solution was added to each well. The viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals were dissolved, and the absorbance was measured using a microplate reader. The percentage of cytotoxic activity was calculated relative to untreated control cells.

Comparative Mechanism of Action: The Case of Germacrone

Germacrone, a structurally related sesquiterpenoid also found in Curcuma species, has been extensively studied for its anticancer properties. Its mechanisms of action offer a predictive framework for understanding this compound. Germacrone has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines through the modulation of several key signaling pathways[3][4].

Table 2: Summary of Known Mechanisms of Action for Germacrone

MechanismAffected Signaling PathwaysKey Molecular TargetsReferences
Induction of ApoptosisIntrinsic and Extrinsic PathwaysCaspases, p53[3][5]
Cell Cycle ArrestG2/M Phase ArrestCyclin B1, CDK1[3]
Anti-inflammatoryNF-κB SignalingIκBα, NF-κB[5]
Inhibition of ProliferationPI3K/AKT/mTOR SignalingAKT, mTOR[5]
Modulation of AutophagyAutophagy PathwayBeclin-1, LC3[4][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by germacrone, which are hypothesized to be relevant for this compound.

germacrone_apoptosis_pathway cluster_stimulus Stimulus cluster_pathway Apoptotic Signaling Germacrone Germacrone p53 p53 Germacrone->p53 activates Bax Bax p53->Bax upregulates Bcl-2 Bcl-2 p53->Bcl-2 downregulates Caspase-9 Caspase-9 Bax->Caspase-9 activates Bcl-2->Caspase-9 inhibits Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Germacrone-induced apoptosis pathway.

germacrone_nfkb_pathway Germacrone Germacrone IKK IKK Germacrone->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription of

Caption: Inhibition of the NF-κB signaling pathway by germacrone.

Hypothesized Mechanism of Action for this compound

Based on the evidence from the structurally similar germacrone, it is hypothesized that this compound may exert its cytotoxic effects through one or more of the following mechanisms:

  • Induction of Apoptosis: The diepoxy functional groups may enhance the compound's ability to interact with and modulate the activity of key apoptotic proteins like those in the Bcl-2 family, leading to the activation of caspases and programmed cell death.

  • Cell Cycle Disruption: Similar to germacrone, it may interfere with the cell cycle machinery, potentially causing an arrest at the G2/M checkpoint.

  • Anti-inflammatory Effects: The compound could potentially inhibit pro-inflammatory signaling pathways such as NF-κB, which is often dysregulated in cancer cells.

Alternative Compounds for Comparison

For researchers investigating natural products with cytotoxic properties, particularly from the Isodon genus, ent-kaurane diterpenoids represent a structurally distinct class of compounds with well-documented anticancer activities[7][8]. Comparing the sesquiterpenoid this compound with these diterpenoids could provide valuable insights into structure-activity relationships and diverse mechanisms of cytotoxicity.

Future Directions

The current body of research calls for further investigation into the specific mechanism of action of this compound. Future studies should focus on:

  • Isolation and Purification: Obtaining a pure sample of the compound is essential for accurate in vitro and in vivo testing.

  • In-depth Cytotoxicity Studies: Evaluating the IC50 values of the pure compound against a panel of cancer cell lines.

  • Mechanism of Action Assays: Performing experiments such as Western blotting, flow cytometry for cell cycle analysis, and gene expression profiling to elucidate the specific signaling pathways affected by the compound.

This comparative guide highlights the potential of this compound as a cytotoxic agent and provides a roadmap for future research to fully characterize its mechanism of action.

References

Cross-validation of "1,10:4,5-Diepoxy-7(11)-germacren-8-one" bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

While direct and extensive bioactivity data for 1,10:4,5-Diepoxy-7(11)-germacren-8-one remains limited in publicly accessible research, the broader class of germacrane (B1241064) sesquiterpenoids, to which it belongs, has demonstrated significant cytotoxic and other biological activities across a variety of cell lines. This guide provides a comparative overview of the bioactivity of related germacrane sesquiterpenoids, offering insights into their potential therapeutic applications and the experimental approaches used to evaluate them.

Comparative Bioactivity of Germacrane Sesquiterpenoids

Germacrane-type sesquiterpenoids, isolated from various plant sources, have been a subject of interest for their potential as anticancer agents. Research has shown that these compounds can exhibit potent cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activities of several germacrane sesquiterpenoids, providing a comparative perspective on their efficacy.

Compound NameCell LineActivity TypeIC50 (µM)Source Organism
Tomenphantin AK562 (Leukemia)Cytotoxic0.40 - 5.1Dimerostemma aspilioides[1]
Tomenphantin A Analogues (2-4)K562, CCRF-CEM (Leukemia)Cytotoxic0.40 - 7.7Dimerostemma aspilioides[1]
Unnamed Germacrane (Compound 13)A549 (Lung Carcinoma)Cytotoxic6.02 - 10.77Sigesbeckia orientalis[2]
Unnamed Germacrane (Compound 21)A549 (Lung Carcinoma)Cytotoxic6.02 - 10.77Sigesbeckia orientalis[2]
Unnamed Germacrane (Compound 23)MDA-MB-231 (Breast Cancer)Cytotoxic6.02 - 10.77Sigesbeckia orientalis[2]
Unnamed Germacrane (Compound 1)BEL-7402 (Hepatocellular Carcinoma)CytotoxicSignificantWollastonia biflora[3]
Unnamed Germacrane (Compound 2)BEL-7402 (Hepatocellular Carcinoma)CytotoxicSignificantWollastonia biflora[3]
Unnamed Germacrane (Compound 3)BEL-7402 (Hepatocellular Carcinoma)CytotoxicSignificantWollastonia biflora[3]
Unnamed Germacrane (Compound 8)Human Colon CarcinomaCytotoxicPotent and SelectiveSantolina insularis[4]
Unnamed Germacrane (Compound 10)Human Colon CarcinomaCytotoxicPotent and SelectiveSantolina insularis[4]

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds typically involves a series of standardized cell-based assays. A general workflow for such an investigation is outlined below.

experimental_workflow cluster_extraction Compound Isolation cluster_assay Cytotoxicity Assessment cluster_mechanism Mechanism of Action Studies plant_material Plant Material Collection extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Compound Isolation & Purification fractionation->isolation treatment Treatment with Test Compound isolation->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment incubation Incubation Period treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, SRB) incubation->viability_assay ic50 IC50 Determination viability_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis pathway_analysis Signaling Pathway Analysis (Western Blot) ic50->pathway_analysis

Figure 1. A generalized workflow for the isolation and bioactivity screening of natural products.

A key step in this process is the cell viability assay, which measures the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). A common method for this is the MTT assay.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a germacrane sesquiterpenoid) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the concentration of the compound against the percentage of cell viability.

Potential Signaling Pathways

While the precise signaling pathways affected by this compound are not yet elucidated, studies on other germacrane sesquiterpenoids suggest potential mechanisms of action. For instance, some sesquiterpene lactones have been shown to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways.

signaling_pathway cluster_cell Cancer Cell compound Germacrane Sesquiterpenoid ros ↑ ROS Production compound->ros mapk MAPK Pathway Modulation compound->mapk nfkb NF-κB Inhibition compound->nfkb apoptosis ↑ Apoptosis ros->apoptosis cell_cycle_arrest G2/M Phase Arrest mapk->cell_cycle_arrest nfkb->apoptosis

References

Structure-Activity Relationship of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Comparative Guide Based on Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for germacrane (B1241064) sesquiterpenoids related to 1,10:4,5-Diepoxy-7(11)-germacren-8-one. Direct biological activity data for this specific diepoxy compound is limited in publicly available research. Therefore, this guide leverages experimental data from structurally similar mono-epoxygermacrones and other germacrone (B1671451) derivatives to infer potential SAR trends and guide future research.

This compound is a natural sesquiterpenoid that has been isolated from the herbs of Isodon adenantha and the rhizomes of Curcuma aeruginosa.[1][2] While a study on a mixture of compounds from Curcuma aeruginosa, which included 1(10),4(5)-diepoxygermacrone, showed no antibacterial activity against several bacterial strains[3], detailed investigations into the biological profile of the pure compound are scarce. This guide synthesizes available data on related compounds to provide insights into the potential bioactivities and SAR of this diepoxy-germacranolide.

Comparative Biological Activity of Germacrone Derivatives

The following tables summarize the cytotoxic, c-Met kinase inhibitory, and antibacterial activities of various germacrone analogs. These compounds share the core germacrane scaffold with this compound, and the data provides a basis for understanding how different functional groups and their positions influence biological activity.

Table 1: Cytotoxic Activity (IC50 in µM) of Germacrone Derivatives against Human Cancer Cell Lines [4][5]

CompoundBel-7402 (Hepatocellular Carcinoma)HepG2 (Hepatocellular Carcinoma)A549 (Lung Carcinoma)HeLa (Cervical Cancer)
Germacrone>100>100>100>100
3a (R = H)45.32 ± 1.1565.28 ± 2.1158.61 ± 1.5371.49 ± 2.34
3b (R = 4-F)28.74 ± 0.9821.15 ± 0.8735.43 ± 1.0240.26 ± 1.18
3c (R = 4-Cl)35.16 ± 1.0530.79 ± 1.1242.88 ± 1.2148.91 ± 1.37
3d (R = 4-Br)39.81 ± 1.1138.46 ± 1.1949.17 ± 1.3355.32 ± 1.45
3e (R = 4-CH₃)42.13 ± 1.2350.22 ± 1.4853.76 ± 1.4160.18 ± 1.62

Table 2: c-Met Kinase Inhibitory Activity of Germacrone Derivatives [4]

CompoundIC50 (µM)
Germacrone>50
3a (R = H)1.06
3b (R = 4-F)0.45
3c (R = 4-Cl)0.68
3d (R = 4-Br)0.82
3e (R = 4-CH₃)1.23

Table 3: Antibacterial Activity (MIC in nmol/mL) of Epoxygermacrones

CompoundBacillus subtilisPseudomonas aeruginosa
1,10-epoxygermacrone (B1258720)4.3430
4,5-epoxygermacrone43855

Structure-Activity Relationship Insights

From the data on germacrone derivatives, several key SAR trends can be identified:

  • Modification of the core structure is crucial for activity: The parent compound, germacrone, is largely inactive in both cytotoxicity and c-Met kinase inhibition assays. The introduction of a benzoyl group at the 8-hydroxy position significantly enhances activity.[4][5]

  • Electronic properties of substituents are important: In the series of benzoyl derivatives, electron-withdrawing groups at the para-position of the phenyl ring generally lead to higher potency. The fluorine-substituted analog (3b ) was the most active in all assays. The order of cytotoxic potency was generally F > Cl > Br > H > CH₃, suggesting that both the electronegativity and the size of the substituent play a role.[4]

  • Epoxide position influences antibacterial activity: In the case of mono-epoxygermacrones, the position of the epoxide ring appears to be a critical determinant of antibacterial potency and spectrum. The 1,10-epoxygermacrone showed significantly higher activity against both Bacillus subtilis and Pseudomonas aeruginosa compared to the 4,5-epoxygermacrone.

Based on these observations, it can be hypothesized that the two epoxide rings in this compound likely contribute significantly to its biological activity profile, potentially through interactions with nucleophilic residues in biological targets. The presence of the α,β-unsaturated ketone moiety, a common feature in many bioactive sesquiterpenoids, is also expected to be a key pharmacophore.

Experimental Protocols

Cytotoxicity Assay (MTT Assay) [4]

  • Cell Seeding: Human cancer cell lines (Bel-7402, HepG2, A549, and HeLa) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the germacrone derivatives and the parent germacrone compound for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

c-Met Kinase Inhibition Assay [4]

The c-Met kinase activity was determined using a commercially available kinase assay kit. The assay measures the amount of ATP remaining in the solution following the kinase reaction.

  • Reaction Setup: The kinase reaction was performed in a 96-well plate containing c-Met kinase, the substrate, and various concentrations of the test compounds.

  • Incubation: The reaction mixture was incubated at room temperature for a specified period to allow for the kinase reaction to proceed.

  • ATP Detection: After incubation, a kinase detection reagent was added to the wells. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Luminescence Measurement: The luminescence was measured using a plate-reading luminometer. The IC₅₀ values were calculated from the dose-response curves.

Antibacterial Microdilution Assay

The minimum inhibitory concentration (MIC) of the epoxygermacrones was determined using a standard broth microdilution method.

  • Preparation of Inoculum: Bacterial strains were cultured overnight, and the inoculum was prepared to a standardized concentration (e.g., 5 × 10⁵ CFU/mL).

  • Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing Structure-Activity Relationships and Potential Mechanisms

SAR_Germacrone_Derivatives cluster_scaffold Germacrone Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Germacrone Germacrone Core R_group Modification at R position (e.g., 8-hydroxy benzoyl derivatives) Germacrone->R_group Derivatization Epoxide Epoxidation (e.g., 1,10- or 4,5-epoxy) Germacrone->Epoxide Oxidation Cytotoxicity Increased Cytotoxicity R_group->Cytotoxicity cMet c-Met Kinase Inhibition R_group->cMet Antibacterial Antibacterial Activity Epoxide->Antibacterial

Caption: Structure-activity relationship overview for germacrone derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay Biological Evaluation cluster_analysis Data Analysis Isolation Isolation from Natural Source (e.g., Curcuma aeruginosa) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Isolation->Cytotoxicity Synthesis Chemical Synthesis of Analogs Synthesis->Cytotoxicity Kinase Kinase Inhibition Assay (e.g., c-Met) Synthesis->Kinase Antimicrobial Antimicrobial Assay (e.g., MIC determination) Synthesis->Antimicrobial SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Kinase->SAR Antimicrobial->SAR

Caption: General experimental workflow for SAR studies of germacranolides.

Hypothetical_Signaling_Pathway Germacrone_Derivative Germacrone Derivative (e.g., 3b) cMet c-Met Receptor Tyrosine Kinase Germacrone_Derivative->cMet Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) cMet->Downstream Apoptosis Apoptosis cMet->Apoptosis Inhibition of Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical signaling pathway inhibited by germacrone derivatives.

References

A Comparative Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sesquiterpenoid "1,10:4,5-Diepoxy-7(11)-germacren-8-one," a natural product identified in several plant species. While direct comparative studies on this compound from different sources are limited, this document collates the available data on its botanical origin, quantification, isolation protocols, and reported biological activities to offer a comprehensive overview for research and drug development purposes.

Botanical Sources and Quantitative Analysis

This compound has been identified in a variety of plant species, spanning different families. The concentration of this compound can vary significantly depending on the plant source, geographical location, and extraction methodology. To date, quantitative data is sparse, with a notable study on Curcuma aeruginosa providing a specific relative content.

Plant SourceFamilyPart of Plant UsedQuantitative Data
Isodon adenanthaLamiaceaeHerbsData not available in reviewed literature
Artemisia pallensAsteraceaeAerial partsData not available in reviewed literature
Curcuma aeruginosaZingiberaceaeRhizome1.41% relative content in ethanol (B145695) extract (GC-MS analysis)[1]
Juncus maritimusJuncaceaeLeaves and StemsIdentified in methanol (B129727) extract; quantitative data not provided[2]

Experimental Protocols: Isolation and Characterization

The isolation of this compound, a sesquiterpenoid, typically involves solvent extraction followed by chromatographic separation. The specific protocols vary depending on the plant matrix.

General Isolation Workflow

A generalized workflow for the isolation of this compound from plant material is outlined below. This process is adaptable based on the specific physicochemical properties of the co-extractants in each plant species.

G plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract partitioning Liquid-Liquid Partitioning (e.g., n-hexane, ethyl acetate) crude_extract->partitioning fractionation Column Chromatography (Silica Gel) partitioning->fractionation purification Preparative TLC / HPLC fractionation->purification pure_compound Pure 1,10:4,5-Diepoxy- 7(11)-germacren-8-one purification->pure_compound characterization Structural Elucidation (NMR, MS) pure_compound->characterization G cluster_inflammation Anti-inflammatory Action cluster_cytotoxicity Cytotoxic Action compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one nf_kb NF-κB Pathway compound->nf_kb apoptosis_pathway Apoptosis Pathway compound->apoptosis_pathway cell_membrane Cell Membrane inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->nf_kb pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory_cytokines caspases Caspase Activation apoptosis_pathway->caspases cell_death Cell Death caspases->cell_death

References

Potential of 1,10:4,5-Diepoxy-7(11)-germacren-8-one in Overcoming Drug-Resistant Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of the natural sesquiterpenoid, 1,10:4,5-Diepoxy-7(11)-germacren-8-one, against drug-resistant cancer cells. Direct experimental data on this specific compound is currently limited in publicly available literature. Therefore, this guide draws comparisons from the broader class of germacrane (B1241064) sesquiterpenoids and established chemotherapeutic agents used in the context of multidrug resistance (MDR).

Introduction to this compound

This compound is a sesquiterpenoid that can be isolated from plants such as Isodon adenantha.[1][2] Sesquiterpenoids, a diverse group of natural products, have garnered significant interest in cancer research due to their potential cytotoxic and anti-proliferative activities.[3][4]

Comparative Efficacy Against Drug-Resistant Cancer Cells

While specific data for this compound is not available, studies on other germacrane-type sesquiterpenoids demonstrate promising activity against both sensitive and drug-resistant cancer cell lines. This suggests a potential avenue of investigation for the title compound.

Table 1: Cytotoxic Activity of Germacrane Sesquiterpenoids and Standard Chemotherapeutics against Resistant Cancer Cell Lines

Compound/DrugCancer Cell LineResistance MechanismIC50 (µM)Reference
Tomentrantin ALucena 1 (Leukemia)P-glycoprotein overexpression0.40 - 5.1[5]
Tomentrantin ACEM/ADR5000 (Leukemia)P-glycoprotein overexpression0.40 - 5.1[5]
Germacrone Analogue 1uA549 (Non-small-cell lung)Not specified4.3[6]
Germacrone Analogue 3dA549 (Non-small-cell lung)Not specified0.7[6]
Doxorubicin (B1662922)CEM/ADR5000 (Leukemia)P-glycoprotein overexpression>10 (indicative of resistance)[5]
CisplatinA549 (Non-small-cell lung)VariousOften higher in resistant strains[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Potential Mechanisms of Action of Germacrane Sesquiterpenoids

Research on germacrane sesquiterpenoids suggests that their anticancer effects may be mediated through multiple signaling pathways, which could be key to overcoming drug resistance.

  • Induction of Apoptosis: Many germacranes induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins and activating caspase cascades.[3][7]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G2/M phase.[5][6]

  • Inhibition of Pro-survival Signaling Pathways: Germacrane sesquiterpenoids have been shown to inhibit key signaling pathways that promote cancer cell survival and proliferation, such as the NF-κB and PI3K/Akt/mTOR pathways.[3][8][9]

Below is a diagram illustrating a potential signaling pathway targeted by germacrane sesquiterpenoids.

G Hypothetical Signaling Pathway Modulation by Germacrane Sesquiterpenoids GS Germacrane Sesquiterpenoid IKK IKK GS->IKK Inhibition PI3K PI3K GS->PI3K Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Survival, Proliferation) Nucleus->Gene_Expression Transcription Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Hypothetical mechanism of germacrane sesquiterpenoids.

Experimental Protocols for Efficacy Evaluation

To assess the efficacy of this compound against drug-resistant cancer cells, a series of in vitro experiments would be required.

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

  • Cell Plating: Seed drug-sensitive and drug-resistant cancer cells in 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and a standard chemotherapeutic drug (e.g., doxorubicin or cisplatin) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[11]

Table 2: Example Data Structure for MTT Assay Results

Cell LineTreatmentConcentration (µM)% Viability (Mean ± SD)
MCF-7 (Sensitive)Compound X0.1
1
10
MCF-7/ADR (Resistant)Compound X0.1
1
10
Doxorubicin1

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X binding buffer. Add fluorochrome-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 10-15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of cell death.[13]

3. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.[14]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.[15]

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, NF-κB, caspases) and a loading control (e.g., β-actin). Then, incubate with a corresponding HRP-conjugated secondary antibody.[14][15]

  • Detection: Visualize the protein bands using a chemiluminescence detection system.[14]

Below is a diagram illustrating a typical experimental workflow for evaluating a novel anticancer compound.

G Experimental Workflow for Anticancer Compound Evaluation Start Start Cell_Culture Culture Drug-Sensitive & Resistant Cancer Cells Start->Cell_Culture Treatment Treat with Compound & Controls Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Apoptosis Annexin V Assay (Apoptosis) Treatment->Apoptosis Western_Blot Western Blot (Signaling Pathways) Treatment->Western_Blot Data_Analysis Data Analysis & Comparison MTT->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Workflow for evaluating a novel anticancer compound.

Conclusion

While direct evidence for the efficacy of this compound against drug-resistant cancer is currently lacking, the promising anti-cancer activities of other germacrane sesquiterpenoids provide a strong rationale for its investigation. The multi-target nature of this class of compounds suggests they may be less susceptible to the common resistance mechanisms that plague conventional chemotherapeutics. Further research employing the outlined experimental protocols is warranted to elucidate the potential of this compound as a novel agent in the fight against drug-resistant cancers.

References

A Comparative Analysis of the Bioactivity of 1,10:4,5-Diepoxy-7(11)-germacren-8-one and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to 1,10:4,5-Diepoxy-7(11)-germacren-8-one

This compound is a sesquiterpenoid characterized by a germacrane (B1241064) skeleton with two epoxide rings. Its chemical formula is C₁₅H₂₂O₃. The presence of these reactive epoxide moieties suggests a potential for a range of biological activities, a hypothesis that has driven research into its efficacy and that of structurally related compounds.

Comparative Bioactivity: Natural vs. Synthetic Analogs

Direct, head-to-head comparative studies on the bioactivity of this compound and its synthetic analogs are not extensively documented in publicly available literature. However, by examining the biological activities of structurally related natural and synthetic germacrone (B1671451) derivatives, we can infer potential structure-activity relationships.

Antibacterial Activity

Studies on mono-epoxidated germacrone analogs have demonstrated notable antibacterial properties. For instance, 1,10-epoxygermacrone (B1258720) and 4,5-epoxygermacrone (B3028779) have been screened for their antimicrobial activities. These compounds have shown high efficacy against Bacillus subtilis and Pseudomonas aeruginosa.[1]

Table 1: Antibacterial Activity of Mono-Epoxy Germacrone Analogs [1]

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1,10-EpoxygermacroneBacillus subtilis4.3 nmol/mL
4,5-EpoxygermacroneBacillus subtilis43 nmol/mL
1,10-EpoxygermacronePseudomonas aeruginosa0.043 µmol/mL
4,5-EpoxygermacronePseudomonas aeruginosa0.855 µmol/mL

Note: Data for this compound is not currently available in the reviewed literature.

Insecticidal and Antifeedant Activity

The parent compound, germacrone, is known to possess significant insecticidal activity. Research into its derivatives has revealed that structural modifications can dramatically alter this bioactivity. A synthetic diepoxide analog, 7,11:9,10-diepoxigermacr-4,5-en-8-ol, was found to be less active than germacrone as an antifeedant against Spodoptera littoralis.[2] In contrast, the mono-epoxide, 1,10-epoxygermacrone, exhibited potent and selective antifeedant activity against the aphid Rhopalosiphum padi, being a thousand times more potent than germacrone itself.[2]

Table 2: Antifeedant Activity of Germacrone and Its Analogs against S. littoralis [2]

CompoundActivity
GermacroneModerate-High
7,11:9,10-diepoxigermacr-4,5-en-8-olLess active than germacrone
1,10-EpoxygermacroneLess active than germacrone
4,5-EpoxygermacroneLess active than germacrone

Note: This data highlights that the relationship between structure and antifeedant activity is complex and not simply dependent on the number of epoxide groups.

Cytotoxicity and Anti-Cancer Potential

Experimental Protocols

The following are generalized methodologies for the types of bioassays discussed.

Antibacterial Microdilution Assay[1]
  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium to reach a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Preparation of Test Compounds: The natural product and synthetic analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the broth medium.

  • Incubation: The standardized bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay bacterial_culture Bacterial Culture incubation Incubation bacterial_culture->incubation Inoculum compound_prep Compound Dilution compound_prep->incubation Test Compounds readout MIC Determination incubation->readout Growth Inhibition

Workflow for a typical antibacterial microdilution assay.
Insect Antifeedant Assay

  • Preparation of Diet: An artificial diet suitable for the target insect species is prepared.

  • Incorporation of Test Compounds: The natural product and synthetic analogs are dissolved in a solvent and mixed into the diet at various concentrations. A control diet contains only the solvent.

  • Bioassay: Insect larvae are placed in individual containers with a pre-weighed amount of the treated or control diet.

  • Data Collection: After a set period (e.g., 48 hours), the amount of diet consumed is measured. The antifeedant activity is often expressed as a feeding deterrence index.

Signaling Pathways

The anti-inflammatory and cytotoxic effects of many sesquiterpenoids are mediated through the modulation of key signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, related compounds often target pro-inflammatory and cell survival pathways.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_response Cellular Response LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK Cytokines Pro-inflammatory Cytokines NFkB->Cytokines iNOS iNOS NFkB->iNOS MAPK->Cytokines

A generalized pro-inflammatory signaling pathway often targeted by sesquiterpenoids.

Conclusion

The available data, primarily from analogs, suggests that this compound holds promise as a bioactive compound, with potential applications in the development of new antibacterial and insecticidal agents. The presence of two epoxide rings is a key structural feature that likely influences its biological activity, although the relationship is not always straightforward, as seen in the antifeedant assays.

Further research is critically needed to isolate or synthesize pure this compound and perform comprehensive bioactivity screening, including cytotoxicity against a panel of cancer cell lines and anti-inflammatory assays. Direct comparative studies with well-defined synthetic analogs will be crucial to elucidate clear structure-activity relationships and to guide the rational design of more potent and selective therapeutic agents. This will enable a more definitive assessment of its potential in drug development.

References

Confirming Cellular Target Engagement of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the cellular target engagement of the natural sesquiterpenoid, 1,10:4,5-Diepoxy-7(11)-germacren-8-one. While direct targets of this specific compound are not yet elucidated in published literature, the broader class of germacrane (B1241064) sesquiterpenoids, particularly those isolated from the Isodon genus, has demonstrated significant anti-inflammatory and cytotoxic activities.[1][2][3][4] Mechanistic studies on related compounds suggest modulation of key inflammatory and cell survival signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3]

This guide, therefore, presents a strategy to investigate the hypothesis that this compound engages cellular targets within these pathways. We will compare its cellular effects with well-characterized inhibitors of these pathways, providing a robust methodology for target validation and mechanism of action studies.

Comparative Compound Overview

To effectively contextualize the cellular activity of this compound, a comparison with established inhibitors of the NF-κB and STAT3 signaling pathways is recommended.

Compound Class Reported Primary Target(s) Typical Cellular Effect
This compound SesquiterpenoidHypothesized: Components of NF-κB, STAT3, or related inflammatory/survival pathways.To be determined: Anti-inflammatory, pro-apoptotic, anti-proliferative.
Parthenolide Sesquiterpenoid LactoneIKKβ, STAT3Inhibition of NF-κB activation, induction of apoptosis.
Stattic Small MoleculeSTAT3 SH2 domainInhibition of STAT3 dimerization, phosphorylation, and nuclear translocation.
TPCA-1 Small MoleculeIKKβSelective inhibition of the IκB kinase (IKK) complex, blocking NF-κB activation.

Experimental Strategies for Target Engagement

A multi-pronged approach is recommended to confirm direct binding and downstream functional effects of this compound in cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular environment.[3][5][6] The principle lies in the ligand-induced thermal stabilization of the target protein.[5]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Heat Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection A 1. Cell Treatment: - Vehicle (DMSO) - Compound B 2. Aliquot cells and heat at various temperatures A->B C 3. Cell Lysis B->C D 4. Centrifugation to separate soluble and precipitated fractions C->D E 5. Western Blot or other detection method for target protein in soluble fraction D->E

CETSA Experimental Workflow.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies or a relevant cancer cell line) and grow to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 1, 10, 50 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).

  • Heat Challenge: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 70°C) for 3-5 minutes, followed by rapid cooling on ice.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the total protein concentration in each sample.

  • Detection: Analyze the abundance of the target protein (e.g., IKKβ, STAT3) in the soluble fraction by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Affinity-Based Proteomics

This approach aims to identify the direct binding partners of a compound from a complex cellular lysate.[7]

Experimental Workflow:

Affinity_Proteomics_Workflow cluster_probe Probe Preparation cluster_binding Binding & Pulldown cluster_analysis Protein Identification A 1. Synthesize a biotinylated derivative of the compound B 2. Incubate biotinylated probe with cell lysate A->B C 3. Capture probe-protein complexes with streptavidin beads B->C D 4. Elute bound proteins C->D E 5. Identify proteins by LC-MS/MS D->E

Affinity-Based Proteomics Workflow.

Detailed Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker attached to a biotin (B1667282) molecule.

  • Cell Lysis: Prepare a native cell lysate from the cell line of interest.

  • Affinity Pulldown: Incubate the biotinylated compound with the cell lysate to allow for binding to target proteins. As a control, incubate the lysate with biotin alone.

  • Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated compound and its interacting proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins specifically pulled down by the biotinylated compound and not the biotin control are potential targets.

Reporter Gene Assays

Reporter gene assays are used to measure the activity of specific signaling pathways.[8][9][10] For instance, an NF-κB luciferase reporter assay can quantify the transcriptional activity of NF-κB.

Hypothesized Signaling Pathway Inhibition:

NFkB_Pathway_Inhibition cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events cluster_output Cellular Response Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates Gene NF-κB Target Genes (e.g., IL-6, COX-2) NFkB_nucleus->Gene activates transcription Response Inflammation Gene->Response Compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one Compound->IKK inhibits?

Hypothesized Inhibition of the NF-κB Pathway.

Detailed Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Compound Treatment: Treat the transfected cells with this compound or comparator compounds (Parthenolide, TPCA-1) for 1 hour.

  • Pathway Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in compound-treated cells compared to stimulated, untreated cells indicates inhibition of the NF-κB pathway.

Quantitative Data Summary

The following table should be populated with experimental data to compare the efficacy of this compound with known inhibitors.

Assay Metric This compound Parthenolide Stattic TPCA-1
NF-κB Luciferase Reporter Assay IC₅₀ (µM)To be determinedLiterature ValueN/ALiterature Value
STAT3 Reporter Assay IC₅₀ (µM)To be determinedLiterature ValueLiterature ValueN/A
Cell Viability Assay (e.g., MTT) IC₅₀ (µM)To be determinedLiterature ValueLiterature ValueLiterature Value
CETSA (for specific target) ΔTₘ (°C) at saturating concentrationTo be determinedLiterature ValueLiterature ValueLiterature Value

By employing these comparative experimental strategies, researchers can effectively validate the cellular target engagement of this compound, elucidate its mechanism of action, and benchmark its performance against established compounds.

References

Safety Operating Guide

Navigating the Disposal of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Laboratory Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling novel compounds, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid, ensuring compliance with general laboratory hazardous waste protocols.

Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as hazardous waste, is mandatory. This approach aligns with the Resource Conservation and Recovery Act (RCRA) guidelines, which regulate hazardous waste from generation to final disposal.

Hazard Assessment and Categorization

Without specific toxicity, reactivity, and environmental hazard data for this compound, it should be handled as a hazardous chemical waste. The presence of epoxy functional groups suggests potential reactivity. Uncured epoxy resins are often classified as ignitable (D001) or corrosive (D002) hazardous waste.[1] Furthermore, many organic compounds can be toxic to aquatic life.

Table 1: Waste Characterization and Handling

PropertyPresumed ClassificationHandling and Storage PrecautionsContainer Requirements
Physical State Solid or liquid in solventAvoid generating dust or aerosols. Handle in a well-ventilated area or fume hood.Use a chemically compatible, sealed, and clearly labeled waste container.
Reactivity Potentially reactiveStore away from incompatible materials such as strong acids, bases, and oxidizing agents.Do not mix with other waste streams unless compatibility is confirmed.
Toxicity Unknown, presumed toxicWear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.Securely closed to prevent leaks or spills.
Environmental Unknown, presumed harmfulPrevent release to the environment. Do not dispose of down the drain or in regular trash.[2][3]Secondary containment is recommended.

Experimental Protocols for Waste Neutralization (Hypothetical)

While no specific neutralization protocol for this compound is available, a general principle for epoxy-containing waste is to ensure complete curing if a compatible hardener is known and available.[4][5][6] However, introducing additional chemicals into a waste stream can be complex and is often not advisable without precise knowledge of the reaction. Therefore, the primary recommended procedure is direct disposal as hazardous waste.

Step-by-Step Disposal Procedures

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats, contaminated paper towels), in a designated hazardous waste container.

    • The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[2]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]

    • Ensure the container is kept closed at all times, except when adding waste.[3][7]

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[3][7]

  • Disposal Request:

    • Once the container is full or has been accumulating for the maximum allowed time (typically six to twelve months, check your institution's policy), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[7][9]

    • Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the sink.[2][3]

  • Empty Container Disposal:

    • An empty container that held this compound should be managed as hazardous waste and given to EHS for disposal, unless your institution's guidelines specifically allow for triple-rinsing. Given the unknown hazards, treating the empty container as hazardous waste is the most prudent course of action.

Logical Workflow for Disposal

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect label Label Container: 'Hazardous Waste' Full Chemical Name Date collect->label store Store in Satellite Accumulation Area (SAA) label->store check_full Is Container Full or Max Time Reached? store->check_full check_full->store No request_pickup Submit Hazardous Waste Pickup Request to EHS check_full->request_pickup Yes end End: EHS Collects Waste for Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.